Product packaging for Isazofos(Cat. No.:CAS No. 42509-80-8)

Isazofos

Cat. No.: B052178
CAS No.: 42509-80-8
M. Wt: 313.74 g/mol
InChI Key: XRHGWAGWAHHFLF-UHFFFAOYSA-N
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Description

Isazofos is a potent organothiophosphate insecticide and acaricide of significant interest in agricultural and environmental research. Its primary mechanism of action, characteristic of its chemical class, is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in uncontrolled neurotransmission, paralysis, and eventual death in target insect pests. For researchers, this compound serves as a valuable chemical tool for probing the mechanisms of neurotoxicity, studying the environmental fate and behavior of organophosphorus pesticides, and investigating resistance development in pest populations. Its specific physicochemical properties also make it a relevant compound for analytical method development, ecotoxicological studies assessing impact on non-target organisms, and research into soil persistence and biodegradation pathways. This product is intended solely for controlled laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17ClN3O3PS B052178 Isazofos CAS No. 42509-80-8

Properties

IUPAC Name

(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17ClN3O3PS/c1-5-14-17(18,15-6-2)16-9-11-8(10)13(12-9)7(3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGWAGWAHHFLF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C(=N1)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H17ClN3O3PS
Source PubChem
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DSSTOX Substance ID

DTXSID7034676
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Molecular Weight

313.74 g/mol
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Physical Description

Yellow or amber liquid; [HSDB]
Record name Isazofos
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Boiling Point

170 °C at 760 mm Hg
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Solubility

Miscible with methanol, chloroform, benzene, hexane, In water, 69 mg/l at 20 °C
Record name ISAZOFOS
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Density

1.22 @ 20 °C
Record name ISAZOFOS
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Vapor Pressure

0.000087 [mmHg], 8.70X10-5 mm Hg at 25 °C
Record name Isazofos
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Color/Form

Amber liquid, Yellowish liquid, Yellow liquid

CAS No.

42509-80-8
Record name Isazofos
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Record name Isazofos
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Record name O-(5-chloro-1-isopropyl-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate
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Record name ISAZOFOS
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Foundational & Exploratory

Chemical properties and structure of Isazofos

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties and Structure of Isazofos

Introduction

This compound is a synthetic organothiophosphate compound formerly used as a broad-spectrum insecticide and nematicide.[1][2] It was primarily employed to control soil insects on turf and various crops.[1][3] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][4] This document provides a detailed overview of the chemical structure, properties, mechanism of action, synthesis, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a yellow or amber liquid.[1][3] Its quantitative physical and chemical properties are summarized in the table below for clear reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₇ClN₃O₃PS[1][5]
Molecular Weight 313.74 g/mol [1][2][6][7]
CAS Registry Number 42509-80-8[1][5]
Physical Description Yellow or amber liquid[1]
Boiling Point 170 °C at 760 mmHg[1][6]
Melting Point <25 °C[6][8][9]
Density 1.22 g/cm³ at 20 °C[1][6]
Vapor Pressure 8.7 x 10⁻⁵ mmHg at 20-25 °C[1][3]
Water Solubility 69 - 168 mg/L at 20 °C[4][9]
LogP (Kow) 3.1 - 3.9[1][4]
pKa 4.0[1]
Decomposition Temp. Decomposes above 200 °C[1]

Chemical Structure

This compound is an organic thiophosphate containing a substituted triazole ring.[1] Its formal chemical names are:

  • IUPAC Name: O-[5-chloro-1-(propan-2-yl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.[5]

  • CAS Name: O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.[5]

The structure consists of a central phosphorus atom double-bonded to a sulfur atom (a phosphorothioate group). This phosphorus is also bonded to two ethoxy groups and, via an oxygen atom, to a heterocyclic ring system. This ring is a 1-isopropyl-5-chloro-1,2,4-triazole moiety.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[4][10]

  • Normal Synaptic Function: In cholinergic synapses, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a nerve signal, and is then rapidly hydrolyzed into choline and acetic acid by AChE to terminate the signal.[10]

  • Inhibition by this compound: Organophosphorus compounds act as inhibitors of AChE.[1] It is important to note that phosphorothioates like this compound are not direct inhibitors but require metabolic activation.[1] Through oxidation, the sulfur atom is replaced by an oxygen atom, forming the more potent "oxon" analogue. This active metabolite then binds to a serine residue in the active site of AChE, phosphorylating the enzyme.[10]

  • Consequence of Inhibition: This phosphorylation renders the AChE enzyme inactive. Consequently, acetylcholine is not broken down and accumulates in the synaptic cleft, leading to excessive and continuous stimulation of cholinergic receptors.[10] This overstimulation results in a cholinergic crisis, which is responsible for the acute toxic effects in insects and mammals.

G cluster_0 Normal Cholinergic Synapse Function cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) Transmits Signal AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation (Continuous Stimulation) ACh->ACh_Accumulation Leads to Products Choline + Acetic Acid (Signal Termination) AChE->Products Catalyzes This compound This compound (Phosphorothioate) Oxon This compound-oxon (Active Metabolite) This compound->Oxon Metabolic Oxidation Inhibited_AChE Inhibited AChE (Phosphorylated) Oxon->Inhibited_AChE Inhibits AChE Inhibited_AChE->ACh_Accumulation Prevents Breakdown AChE_Normal_Ref AChE G Start Sample Collection (e.g., Soil, Water, Tissue) Extraction Extraction & Cleanup (e.g., SPE) Start->Extraction Injection GC Injection (Vaporization) Extraction->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization MS Ionization (Electron Impact) Separation->Ionization Elution Analysis Mass Analysis (m/z Separation) Ionization->Analysis Detection Detection & Identification (Spectral Matching) Analysis->Detection Quantification Quantification (Peak Area vs. Standard) Detection->Quantification

References

Toxicological Profile of Isazofos in Mammalian Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isazofos is an organophosphate pesticide that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This guide provides a comprehensive overview of the toxicological profile of this compound in various mammalian models, summarizing key findings from acute, sub-chronic, and chronic toxicity studies. Detailed experimental protocols for pivotal assays are provided, alongside visualizations of the mechanism of action and experimental workflows to facilitate a deeper understanding of its toxicological properties. While this compound is no longer registered for use as a pesticide in the United States, understanding its toxicological profile remains crucial for risk assessment and the development of safer alternatives.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation manifests as a range of clinical signs, from excessive salivation and lacrimation to muscle tremors, convulsions, and ultimately, respiratory failure.[3]

cluster_synapse Cholinergic Synapse cluster_hydrolysis Hydrolysis Products This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline Acetate Acetate Signal Continuous Nerve Signal Receptor->Signal Activates

Mechanism of this compound Toxicity

Toxicological Data in Mammalian Models

The following tables summarize the available quantitative toxicological data for this compound in various mammalian models.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring shortly after a single or multiple doses of a substance administered within 24 hours.

SpeciesRoute of AdministrationLD50/LC50Reference
RatOral40-60 mg/kg[1]
RatDermal290 mg/kg[1]
RatInhalation236 mg/m³ (4 hr)[1]
RabbitDermal>2,020 mg/kg[4]
Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

SpeciesDurationRouteNOAELLOAELEffects ObservedReference
Rat24 monthsOral (dietary)0.1 ppm1.0 ppmCholinesterase inhibition[1]
Dog1 yearOral--Cholinesterase inhibition, no gross or histopathological changes[1]

Data for a 1-year dog study was mentioned, but specific NOAEL/LOAEL values were not provided in the available search results.

Neurotoxicity

Organophosphate-induced delayed neurotoxicity (OPIDN) is a potential long-term effect of some organophosphates.

SpeciesStudy TypeResultsReference
HenDelayed NeurotoxicityNo evidence of delayed neurotoxicity in oral studies.[1]
Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to damage genetic material.

Assay TypeTest SystemResultsReference
Ames TestSalmonella typhimuriumMarked increase in spontaneous mutation frequency.[2]
In vivo Micronucleus TestMouse bone marrow cellsIncrease in mitotic indices and chromosome aberrations.[2]
Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects on reproductive function and the development of offspring.

SpeciesStudy TypeEffects ObservedReference
RatDevelopmental ToxicityDevelopmental toxicity observed at maternally toxic dose levels.[1]

Specific NOAEL/LOAEL values for reproductive and developmental toxicity studies for this compound were not available in the search results. For context, a developmental toxicity study of another organophosphate, flupyrazofos, in rats established a NOAEL of 5 mg/kg/day for both maternal and fetal effects.[5]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These are based on standard OECD guidelines and common laboratory practices.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is used to determine the median lethal dose (LD50) of a substance.

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage.

  • Dosing Procedure:

    • A single animal is dosed at a level estimated to be just below the LD50.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until specific stopping criteria are met.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

start Start dose Dose single animal start->dose observe Observe for 48h dose->observe survives Animal Survives? observe->survives increase_dose Increase Dose survives->increase_dose Yes decrease_dose Decrease Dose survives->decrease_dose No stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria stop_criteria->dose No calculate Calculate LD50 stop_criteria->calculate Yes end End calculate->end

Acute Oral Toxicity (LD50) Workflow
Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.[6][7][8]

  • Sample Preparation: Blood samples are collected, and red blood cells (erythrocytes) are separated from plasma by centrifugation. Brain tissue can also be homogenized for analysis.

  • Reagent Preparation:

    • Phosphate buffer (pH 7.4).

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.

    • Acetylthiocholine iodide (ATCI) substrate solution.

  • Assay Procedure (96-well plate format):

    • Add the sample (e.g., erythrocyte lysate or brain homogenate) to the wells.

    • Add the DTNB solution.

    • Initiate the reaction by adding the ATCI substrate.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoic acid).

  • Measurement: The rate of color change is measured spectrophotometrically at 412 nm.

  • Calculation: The enzyme activity is calculated based on the rate of absorbance change.

In Vivo Micronucleus Test (OECD 474)

This assay detects chromosomal damage or damage to the mitotic apparatus.[9][10]

  • Animal Treatment: Rodents (usually mice or rats) are treated with the test substance, typically via the route of human exposure.

  • Dosing: At least three dose levels are used, along with a vehicle control and a positive control.

  • Sample Collection: Bone marrow is collected from the femur at appropriate time intervals after the last dose.

  • Slide Preparation: Bone marrow smears are prepared on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells).

  • Scoring: The number of micronucleated PCEs (MN-PCEs) is counted per a set number of PCEs. The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

  • Data Analysis: The frequency of MN-PCEs in the treated groups is compared to the vehicle control group.

start Start treat Treat animals with this compound start->treat collect Collect bone marrow treat->collect prepare Prepare and stain slides collect->prepare score Score micronuclei in PCEs prepare->score analyze Analyze data score->analyze end End analyze->end

In Vivo Micronucleus Test Workflow

Conclusion

The toxicological profile of this compound is characteristic of an organophosphate pesticide, with its primary mode of action being the potent inhibition of acetylcholinesterase. Acute toxicity data indicate that this compound is highly toxic via oral, dermal, and inhalation routes in mammalian models. Chronic exposure at low levels can lead to significant cholinesterase inhibition. While there is evidence of genotoxicity, further studies would be beneficial to fully characterize this risk. Developmental toxicity has been observed, but primarily at doses that also induce maternal toxicity. Importantly, studies in hens have not shown evidence of delayed neurotoxicity, a significant concern with some other organophosphates. The provided experimental protocols, based on international guidelines, offer a framework for the continued toxicological evaluation of similar compounds. This in-depth guide serves as a critical resource for understanding the hazards associated with this compound and for informing the development of safer alternatives in the future.

References

Bioaccumulation Potential of Isazofos in Aquatic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isazofos, an organophosphate insecticide and nematicide, poses a potential risk to aquatic ecosystems due to its inherent toxicity and potential for bioaccumulation. This technical guide provides a comprehensive overview of the bioaccumulation potential of this compound in aquatic organisms. While specific experimental data on the bioconcentration of this compound is limited in publicly available literature, this document synthesizes existing information, including estimated and reported Bioconcentration Factors (BCF), and outlines the standardized experimental protocols for assessing bioaccumulation. Furthermore, it details the primary mechanism of toxic action for organophosphates—acetylcholinesterase inhibition—and describes relevant analytical methodologies for residue detection. This guide is intended to be a valuable resource for researchers and professionals engaged in environmental risk assessment and the development of safer chemical alternatives.

Quantitative Data on Bioaccumulation

Quantitative data on the bioaccumulation of this compound in aquatic organisms is sparse. However, available information suggests a potential for bioconcentration. The primary metric used to quantify the potential for a chemical to concentrate in an aquatic organism from the surrounding water is the Bioconcentration Factor (BCF).

A BCF value is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the water at steady state.[1] According to the US Environmental Protection Agency (EPA), BCF values can be categorized to indicate the degree of bioconcentration potential: low (BCF < 1000), moderate (BCF = 1000 - 5000), and high (BCF > 5000).[1]

The following table summarizes the available quantitative data for this compound. It is important to note that the data is limited and includes an estimated value based on chemical properties and an unverified reported value.

ParameterValueSourceNotes
Estimated Bioconcentration Factor (BCF)170PubChem[2]Calculated using a log Kow of 3.82 and a regression-derived equation. This suggests a high potential for bioconcentration.[2]
Bioconcentration Factor (BCF)75AERU[3]Unverified data from online sources, categorized as having a low potential for bioaccumulation.[3]

Note: The discrepancy between the estimated and reported BCF values highlights the need for definitive experimental studies to accurately characterize the bioaccumulation potential of this compound.

Experimental Protocols for Bioaccumulation Assessment

The standard methodology for determining the bioconcentration of a chemical in fish is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.[4] This protocol is designed to characterize the bioaccumulation potential of a substance under controlled laboratory conditions.[4]

The study consists of two primary phases:

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water for a defined period, typically 28 days, or until a steady state is reached.[4]

  • Depuration Phase: Following the uptake phase, the fish are transferred to a clean, uncontaminated medium and observed for a period to determine the rate of elimination of the substance.[4]

Key Parameters of the OECD 305 Protocol:
  • Test Organisms: A variety of fish species can be used, with common examples being Rainbow Trout (Oncorhynchus mykiss), Bluegill (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

  • Exposure Conditions: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance.[4] Water temperature, pH, and dissolved oxygen levels are carefully controlled and monitored.

  • Test Concentrations: At least two concentrations of the test substance are typically used, along with a control group.[5]

  • Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases for residue analysis.

  • Endpoints: The primary endpoints of the study are the steady-state bioconcentration factor (BCFss) and the kinetic bioconcentration factor (BCFk), which is derived from the uptake and depuration rate constants.[4]

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation Phase cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase cluster_analysis Analysis and Data Interpretation acclimation Acclimation of Test Fish range_finding Range-Finding Toxicity Test acclimation->range_finding Determine sublethal concentrations test_solutions Preparation of Test Solutions range_finding->test_solutions exposure Exposure of Fish to this compound test_solutions->exposure sampling_uptake Regular Sampling of Fish and Water exposure->sampling_uptake transfer Transfer Fish to Clean Water sampling_uptake->transfer End of Uptake Phase residue_analysis Residue Analysis in Fish and Water sampling_uptake->residue_analysis sampling_depuration Regular Sampling of Fish transfer->sampling_depuration sampling_depuration->residue_analysis bcf_calculation Calculation of BCFss and BCFk residue_analysis->bcf_calculation final_report Final Report Generation bcf_calculation->final_report

Caption: OECD 305 Experimental Workflow for Fish Bioaccumulation Studies.

Signaling Pathway: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition of AChE by this compound leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron. This overstimulation disrupts normal nerve impulse transmission, leading to a range of toxic effects, including muscle spasms, paralysis, and ultimately, death in severe cases.

Diagram of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Analytical Methodologies

The determination of this compound residues in aquatic organisms is essential for both experimental bioaccumulation studies and environmental monitoring. The analytical process typically involves extraction of the analyte from the biological matrix, a clean-up step to remove interfering substances, and instrumental analysis for quantification.

Sample Preparation
  • Extraction: Solvent extraction is a common method for isolating pesticide residues from fish tissue. A mixture of polar and non-polar solvents, such as acetonitrile and hexane, is often used.

  • Clean-up: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the cleanup of pesticide extracts from complex matrices like fish tissue. It involves a combination of salting-out liquid-liquid extraction and dispersive solid-phase extraction (d-SPE).

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

  • Detectors: For organophosphate analysis, specific detectors such as the Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) are commonly used with GC.

The following diagram illustrates a general logical workflow for the analysis of this compound residues in fish tissue.

analytical_workflow start Fish Tissue Sample homogenization Homogenization start->homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction cleanup QuEChERS Clean-up (d-SPE) extraction->cleanup analysis GC-MS Analysis cleanup->analysis quantification Quantification and Data Reporting analysis->quantification

Caption: Logical Workflow for this compound Residue Analysis in Fish Tissue.

Conclusion

The available data, although limited, suggests that this compound has the potential to bioaccumulate in aquatic organisms. The estimated BCF of 170 and a reported BCF of 75, while not definitive, indicate that this compound warrants further investigation to fully characterize its environmental risk. Standardized experimental protocols, such as the OECD 305 guideline, provide a robust framework for conducting such studies. The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system. Continued research, utilizing sensitive analytical methods, is necessary to establish a more comprehensive understanding of the bioaccumulation and potential ecological impact of this compound in aquatic environments. This knowledge is crucial for informing regulatory decisions and guiding the development of more environmentally benign alternatives.

References

Isazofos: A Technical Guide to its History, Development, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isazofos is an organophosphate pesticide, specifically an organic thiophosphate, that was developed for its insecticidal and nematicidal properties. It functions as a potent acetylcholinesterase (AChE) inhibitor, disrupting the nervous system of target organisms. Though now considered obsolete and unapproved for use in many regions, including the United States and the European Union, a comprehensive understanding of its history, chemical properties, and biological interactions remains crucial for environmental science, toxicology, and the development of safer alternatives. This guide provides an in-depth technical overview of this compound, from its development by Ciba-Geigy to its environmental fate and the experimental protocols used for its study.

History and Development

This compound was first reported in 1974 and subsequently developed and marketed by the Swiss chemical company Ciba-Geigy (a predecessor of Novartis and Syngenta) under various trade names including 'Miral', 'Triumph', and 'Brace'.[1][2][3] Its primary application was for the control of soil insects and nematodes in crops such as turf, maize, and rice.[4] The development of this compound was part of a broader effort within the agrochemical industry to synthesize and screen organophosphorus compounds for potent pesticidal activity. Ciba-Geigy, formed from the merger of Ciba and J.R. Geigy in 1970, had a long history in the development of agricultural chemicals.[2][3] However, due to concerns regarding its toxicity and environmental impact, the use of this compound has been discontinued in many countries.

Chemical Properties and Synthesis

This compound is chemically known as O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.[4] It is characterized as a yellow or amber liquid.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₇ClN₃O₃PS[1]
Molecular Weight313.74 g/mol [4]
AppearanceYellow or amber liquid[4]
Melting Point< 25 °C[4]
Boiling PointDecomposes above 200 °C[4]
XLogP33.9[4]
Experimental Protocol: Synthesis of this compound

While specific industrial synthesis protocols are proprietary, the general synthesis of this compound, as described in the literature, involves a multi-step process. The following is a generalized protocol based on known organophosphate synthesis:

  • Preparation of the Triazole Ring: The synthesis begins with the formation of the substituted triazole ring. This can be achieved through the reaction of appropriate precursors, such as a substituted hydrazine, with a cyanogen halide followed by cyclization.

  • Phosphorylation: The resulting triazole alcohol is then phosphorylated. This is typically achieved by reacting the triazole intermediate with O,O-diethyl phosphorochloridothioate in the presence of a base to neutralize the hydrogen chloride byproduct.

  • Purification: The crude this compound is then purified using techniques such as distillation or chromatography to remove unreacted starting materials and byproducts.

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The inhibition of AChE by this compound is an irreversible or quasi-irreversible process.[5] The phosphorus atom of this compound attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation of the nervous system causes a range of symptoms, from excessive salivation and muscle tremors to paralysis and ultimately death.[5]

Acetylcholinesterase_Inhibition ACh Acetylcholine ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE AChE->ACh Inactivated_AChE Inactivated AChE (Phosphorylated) AChE->Inactivated_AChE This compound This compound This compound->AChE Inhibits Isazofos_Metabolism This compound This compound (P=S) Isazofos_Oxon This compound Oxon (P=O) (More Toxic) This compound->Isazofos_Oxon Oxidation (CYP450) Hydrolysis_Products Hydrolysis Products (Less Toxic) This compound->Hydrolysis_Products Hydrolysis (Esterases) Isazofos_Oxon->Hydrolysis_Products Hydrolysis (Esterases) Triazole_Metabolite Triazole Metabolite Hydrolysis_Products->Triazole_Metabolite Diethyl_Thiophosphate Diethyl Thiophosphate Hydrolysis_Products->Diethyl_Thiophosphate

References

Isazofos (CAS Number 42509-80-8): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isazofos (CAS No. 42509-80-8) is an organothiophosphate compound recognized for its potent activity as an insecticide and nematicide.[1][2] Belonging to the organophosphate class of chemicals, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and nematodes.[1][2] This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its biochemical properties, environmental fate, and the methodologies employed in its study. While this compound has been primarily used in agricultural contexts, its specific mode of action makes it a subject of interest in neurotoxicological and environmental research. This document is intended to serve as a resource for researchers and scientists in designing and executing studies involving this compound.

Chemical and Physical Properties

This compound is chemically designated as O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl phosphorothioate.[1] It is characterized as a yellow or amber liquid.[2] The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₇ClN₃O₃PS
Molecular Weight 313.74 g/mol [2]
CAS Number 42509-80-8
Appearance Yellow or amber liquid[2]
Decomposition Temperature Above 200°C[2]
Synonyms Isazophos, Miral, Triumph, Brace, CGA-12223[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary research application of this compound stems from its well-defined mechanism of action as an inhibitor of acetylcholinesterase (AChE).[1][2] Like other organophosphates, this compound, likely after metabolic activation to its oxon analog, phosphorylates the serine hydroxyl group within the active site of AChE. This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous nerve stimulation, causing hyper-excitation, paralysis, and ultimately death in susceptible organisms.[2]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate ACh->Choline_Acetate Breaks down into AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes This compound This compound (Oxon form) Inactivated_AChE Inactivated AChE (Phosphorylated) AChE->Inactivated_AChE Becomes Postsynaptic_Receptor->ACh Signal Transduction This compound->AChE Irreversibly Binds

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Research Applications

Neurotoxicity Studies

Due to its potent inhibitory effect on AChE, this compound can be utilized as a reference compound in in-vitro neurotoxicity research. Studies in this area may focus on:

  • Comparative toxicology: Evaluating the relative toxicity of new compounds against a known AChE inhibitor.

  • Mechanistic studies: Investigating the downstream cellular effects of AChE inhibition in neuronal cell cultures.

  • Screening for antidotes: Using this compound to induce AChE inhibition in vitro to test the efficacy of potential reactivating agents (oximes) or other therapeutic interventions.

Nematicidal Research

This compound has been primarily used to control plant-parasitic nematodes. In a research context, it can be used in:

  • Screening for novel nematicides: this compound can serve as a positive control in bioassays designed to identify new nematicidal compounds.

  • Resistance studies: Investigating the development of resistance to organophosphate nematicides in nematode populations.

  • Ecological impact studies: Assessing the effects of this compound on non-target soil organisms to understand the broader ecological consequences of its use.

Environmental Fate and Degradation Studies

Understanding the persistence and breakdown of pesticides in the environment is a critical area of research. This compound has been the subject of studies investigating:

  • Biodegradation: Identifying microbial pathways responsible for the degradation of this compound in different soil types.

  • Abiotic degradation: Studying the role of factors like pH, temperature, and sunlight (photolysis) in the breakdown of this compound.[1]

  • Mobility and leaching: Analyzing the movement of this compound through the soil profile to assess the potential for groundwater contamination.

Quantitative Data

Table 1: Mammalian Toxicity Data for this compound

ParameterSpeciesRouteValue
LD50RatOral40-60 mg/kg
LD50RatDermal118 mg/kg
LD50RabbitDermal>3100 mg/kg

Data sourced from publicly available pesticide information databases. Values should be used for reference only.

Table 2: Environmental Fate of this compound

ParameterMediumConditionValueCitation
Half-life SoilLaboratory10 days[1]
SoilField2.5 - 48.4 days[1]
WaterpH 5, 20°C85 days[1]
WaterpH 7, 20°C48 days[1]
WaterpH 9, 20°C19 days[1]
WaterPhotolysis (pH 7.5)4 days[1]
SoilPhotolysis (pH 5)40 days[1]
Koc Soil91.3 - 385[1]

Experimental Protocols

The following are detailed, representative protocols for key research applications of this compound. These are generalized methods for organophosphates and may require optimization for specific experimental setups.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and its inhibition.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ATCI (e.g., 100 mM in water).

    • Prepare a stock solution of DTNB (e.g., 10 mM in phosphate buffer).

    • Prepare serial dilutions of this compound from the stock solution in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the this compound dilutions (or solvent for control) to the respective wells.

    • Add 20 µL of the AChE working solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add 20 µL of ATCI solution to each well.

    • Immediately add 20 µL of DTNB solution to each well.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: AChE, this compound dilutions, ATCI, DTNB, Buffer B Add Buffer, this compound, and AChE to wells A->B C Incubate to allow inhibitor-enzyme interaction B->C D Initiate reaction with ATCI and DTNB C->D E Measure Absorbance at 412 nm over time D->E F Calculate reaction rates E->F G Determine % Inhibition F->G H Plot dose-response curve and calculate IC50 G->H

Figure 2: Experimental Workflow for AChE Inhibition Assay.
Protocol for In Vitro Nematicidal Bioassay

This protocol is designed to assess the direct toxicity of this compound to nematodes, such as the root-knot nematode Meloidogyne incognita.

Materials:

  • Culture of the target nematode (e.g., M. incognita second-stage juveniles, J2s)

  • This compound stock solution

  • Sterile water or a suitable buffer

  • 24-well plates or small petri dishes

  • Inverted microscope

Procedure:

  • Nematode Preparation:

    • Collect second-stage juveniles (J2s) from nematode cultures.

    • Wash the J2s with sterile water to remove any debris.

    • Adjust the concentration of the nematode suspension to approximately 100 J2s per 50 µL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in sterile water in the wells of a 24-well plate. Include a water-only control.

    • Add a known volume of the nematode suspension (e.g., 50 µL containing ~100 J2s) to each well.

    • The final volume in each well should be consistent (e.g., 1 mL).

  • Incubation and Observation:

    • Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

    • At specific time points (e.g., 24, 48, and 72 hours), observe the nematodes under an inverted microscope.

    • Count the number of dead (immotile and straight) and live (motile or S-shaped) nematodes in each well. Probing with a fine needle can confirm mortality if nematodes do not respond.

  • Data Analysis:

    • Calculate the percentage of mortality for each this compound concentration at each time point, correcting for any mortality in the control group (using Abbott's formula if necessary).

    • Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration that kills 50% of the population) and LC90 values.

Protocol for this compound Residue Analysis in Soil by GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound from soil samples.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., HP-5ms)

  • Soil samples

  • Acetonitrile (extraction solvent)

  • Anhydrous magnesium sulfate and sodium chloride (for QuEChERS extraction)

  • Primary secondary amine (PSA) sorbent (for dispersive solid-phase extraction cleanup)

  • This compound analytical standard

  • Internal standard (e.g., triphenylphosphate)

Procedure:

  • Sample Extraction (QuEChERS method):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an internal standard.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake again for 1 minute and then centrifuge.

  • Extract Cleanup (d-SPE):

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a microcentrifuge tube containing PSA and anhydrous MgSO₄.

    • Vortex for 30 seconds and then centrifuge.

    • The resulting supernatant is ready for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS: Operate in Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard.

    • Quantify the amount of this compound in the soil samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Drug Development

A thorough review of the scientific literature indicates that this compound is exclusively researched and utilized within the context of its pesticidal properties. There is currently no evidence to suggest any research or application of this compound in the field of drug discovery or development. Its high mammalian toxicity and irreversible inhibition of a critical enzyme make it an unsuitable candidate for therapeutic applications.

Conclusion

This compound, through its potent and specific mechanism of action as an acetylcholinesterase inhibitor, serves as a valuable tool in several areas of scientific research. Its primary applications are in neurotoxicology, nematicidal studies, and environmental science. This technical guide provides a foundational understanding of its properties and the experimental methodologies used to study it. While its use as an active agricultural product is declining in many regions, its utility as a reference compound in research remains relevant for scientists and professionals in related fields.

References

Cholinesterase Inhibition by Isazofos and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isazofos is an organothiophosphate pesticide that has been used for the control of soil insects.[1] Like other compounds in its class, its primary mechanism of toxicity is the disruption of the cholinergic nervous system through the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

A crucial aspect of this compound's mode of action is its nature as a phosphorothioate, which means it is a relatively poor inhibitor of cholinesterases in its parent form.[1] It requires metabolic activation to its oxygen analog, or "oxon," to become a potent inhibitor. This bioactivation process is a key determinant of its toxicity.

Metabolic Activation of this compound

The conversion of this compound to its active metabolite, this compound-oxon, is a critical step in its toxicodynamics. This transformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases found predominantly in the liver.

The key metabolic reaction is an oxidative desulfuration, where the sulfur atom double-bonded to the phosphorus atom is replaced by an oxygen atom. This conversion significantly increases the electrophilicity of the phosphorus atom, making the oxon metabolite a much more potent inhibitor of cholinesterases.

G This compound This compound (Phosphorothioate) Isazofos_oxon This compound-oxon (Phosphate - Active Metabolite) This compound->Isazofos_oxon Oxidative Desulfuration Detoxification Detoxification Pathways (e.g., Hydrolysis) Isazofos_oxon->Detoxification CYP450 Cytochrome P450 (CYP) Enzymes CYP450->Isazofos_oxon Catalyzes

Metabolic Activation of this compound.

Mechanism of Cholinesterase Inhibition

The active metabolite, this compound-oxon, is a potent irreversible inhibitor of both AChE and BChE. The inhibition occurs through the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification effectively renders the enzyme non-functional.

The mechanism can be summarized in the following steps:

  • Binding: The this compound-oxon molecule binds to the active site of the cholinesterase enzyme.

  • Phosphorylation: The electrophilic phosphorus atom of the oxon is attacked by the hydroxyl group of the active site serine residue. This results in the formation of a stable, covalent phosphate-enzyme complex.

  • Aging: Over time, the phosphorylated enzyme can undergo a process called "aging," which involves the dealkylation of the phosphate group. This process further strengthens the enzyme-inhibitor bond, making reactivation by oximes (standard antidotes for organophosphate poisoning) more difficult.

G cluster_0 Cholinesterase Active Site Enzyme Active Cholinesterase (with Serine-OH) Inhibited_Enzyme Phosphorylated Enzyme (Inactive) Enzyme->Inhibited_Enzyme Phosphorylation Aged_Enzyme Aged Enzyme (Resistant to Reactivation) Inhibited_Enzyme->Aged_Enzyme Aging (Dealkylation) Leaving_Group Leaving Group Inhibited_Enzyme->Leaving_Group Alkyl_Group Alkyl Group Aged_Enzyme->Alkyl_Group Isazofos_oxon This compound-oxon Isazofos_oxon->Enzyme Binding

Mechanism of Cholinesterase Inhibition.

Quantitative Data on Cholinesterase Inhibition

A thorough review of the available scientific literature did not yield specific IC50 or Ki values for this compound or its primary metabolite, this compound-oxon, against either AChE or BChE. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value is the inhibition constant, a measure of the inhibitor's binding affinity.

To provide context for the expected potency of this compound-oxon, the following tables present quantitative inhibition data for other well-characterized organophosphate oxons, such as chlorpyrifos-oxon and diazinon-oxon. It is important to note that these values are for illustrative purposes and may not be directly representative of this compound-oxon.

Table 1: Illustrative IC50 Values for Acetylcholinesterase (AChE) Inhibition by Organophosphate Oxons

CompoundEnzyme SourceIC50 (nM)Reference
Chlorpyrifos-oxonRat Brain10[2]
Diazinon-oxonRat Brain~2,000[3]

Table 2: Illustrative Bimolecular Rate Constants (ki) for Cholinesterase Inhibition by Organophosphate Oxons

CompoundEnzymeki (M⁻¹min⁻¹)Reference
Chlorpyrifos-oxonHuman Recombinant AChE9.3 x 10⁶[4]
Chlorpyrifos-oxonHuman Serum BChE1.65 x 10⁹[4]
Diazinon-oxonNeonatal Rat Brain ChE0.02 nM⁻¹hr⁻¹[3]

Note: The units for ki may vary between studies.

Experimental Protocols

The following section outlines a detailed, generalized protocol for determining the in vitro inhibition of AChE and BChE, based on the widely used Ellman's method. This colorimetric assay is a standard procedure for screening cholinesterase inhibitors.

Principle of the Ellman's Assay

The Ellman's assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine and a corresponding acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Butyrylcholinesterase (BChE) from a suitable source (e.g., equine serum, human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound and this compound-oxon (or other test inhibitors)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Controls and Test Wells) Prepare_Reagents->Plate_Setup Add_Enzyme_Inhibitor Add Enzyme and Inhibitor (Pre-incubation) Plate_Setup->Add_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction (Add Substrate and DTNB) Add_Enzyme_Inhibitor->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Cholinesterase Inhibition Assay Workflow.

Detailed Procedure
  • Reagent Preparation:

    • Prepare stock solutions of AChE or BChE in phosphate buffer. The final concentration in the well should be determined empirically to give a linear reaction rate.

    • Prepare a stock solution of ATCI or BTCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of the inhibitor (e.g., this compound-oxon) in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Protocol (96-well plate format):

    • To each well, add:

      • Phosphate buffer

      • Inhibitor solution at various concentrations (or solvent for control wells)

      • Enzyme solution (AChE or BChE)

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of the substrate (ATCI or BTCI) and DTNB to each well.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) for a kinetic assay, or after a fixed time point for an endpoint assay.

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% activity): Contains all reagents and the solvent used for the inhibitor.

    • Positive Control: Contains a known cholinesterase inhibitor at a concentration expected to give significant inhibition.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Conclusion

This compound exerts its toxic effects through the metabolic conversion to its oxon metabolite, which is a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase. The inhibition mechanism involves the irreversible phosphorylation of a serine residue in the active site of these enzymes. While specific quantitative data on the inhibitory potency of this compound and its metabolites are lacking in the public domain, the experimental protocols and mechanistic understanding provided in this guide offer a robust framework for researchers and scientists to investigate the cholinesterase-inhibiting properties of this and other organophosphate compounds. Further research is warranted to determine the specific kinetic parameters of this compound and its metabolites to better characterize their toxicological profile.

References

Methodological & Application

Application Note: Determination of Isazofos in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed methodologies for the detection and quantification of Isazofos, an organophosphorus pesticide, in soil samples. The protocols described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with appropriate sample extraction and cleanup procedures. This document includes comprehensive experimental protocols, tabulated quantitative data for easy comparison of method performance, and visual diagrams of the experimental workflows.

Introduction

This compound is a non-systemic insecticide and nematicide used to control a variety of soil-dwelling insects and nematodes in crops. Due to its potential toxicity and environmental persistence, accurate and sensitive analytical methods are crucial for monitoring its residues in soil. This application note outlines validated methods for the extraction, cleanup, and analysis of this compound from soil matrices, ensuring reliable and reproducible results. The methods described are based on established analytical principles for organophosphorus pesticide analysis.

Analytical Methods

The two primary chromatographic methods for the determination of this compound in soil are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Common detectors for organophosphorus pesticide analysis include the Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), and Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of thermally labile or non-volatile pesticides.[1] When coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS), HPLC offers high selectivity and sensitivity.[1][2]

Experimental Protocols

Soil Sample Preparation

Proper sample preparation is critical for accurate analysis and to minimize matrix interference.

Protocol 1: Generic Soil Sample Pre-treatment

  • Sample Collection: Collect soil samples from the desired depth using a clean auger or corer.

  • Homogenization: Air-dry the soil samples at room temperature, then pulverize them using a mortar and pestle.

  • Sieving: Pass the pulverized soil through a 2 mm sieve to remove stones and large debris. Store the sieved soil in a clean, labeled container at 4°C until extraction.

Extraction and Cleanup

The choice of extraction and cleanup method depends on the soil type, the required limit of detection, and the available instrumentation.

Protocol 2: Ultrasonic Extraction

This method is suitable for a wide range of soil types and provides good extraction efficiency.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.[3]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 30°C.[4]

    • Centrifuge the mixture at 4000 rpm for 5 minutes.[3]

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.

    • Combine the supernatants.[3]

  • Cleanup (optional, if matrix interference is high):

    • The extract can be cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge.[5]

    • Condition the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 80:20 v/v).

    • Elute the this compound with 5 mL of acetonitrile.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen before analysis.[5]

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single step, making it highly efficient for multi-residue analysis.[6]

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • The resulting supernatant is ready for GC or HPLC analysis.

Instrumental Analysis

Gas Chromatography (GC) Method

Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

ParameterCondition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 150°C, ramp to 220°C at 5°C/min, then to 260°C at 20°C/min, hold for 2 min.[7]
Detector Temperature 280°C (NPD) or MS transfer line at 280°C
MS Parameters (If using MS) Electron Impact (EI) ionization at 70 eV. Scan range 50-500 m/z.
High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: An HPLC system with a Diode-Array Detector (DAD) or a Tandem Mass Spectrometer (MS/MS).

ParameterCondition
Column C18 reversed-phase column (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[4]
Injection Volume 10 µL
Detector DAD at 245 nm or MS/MS with Electrospray Ionization (ESI) in positive mode.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including this compound, in soil using the described methods. These values are indicative and should be validated in the user's laboratory.

ParameterGC-NPD/MSHPLC-DAD/MSReference
Limit of Detection (LOD) 0.01 - 0.5 µg/kg0.02 - 1 µg/kg[5][7][8]
Limit of Quantification (LOQ) 0.05 - 2 µg/kg0.06 - 5 µg/kg[2][9][10]
Linearity (r²) > 0.99> 0.99[7][10][11]
Recovery (%) 85 - 110%80 - 115%[2][7][11][12]
Precision (RSD %) < 15%< 15%[7][10][11]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Soil Sample Collection air_dry Air Drying & Pulverization soil_sample->air_dry sieve Sieving (2mm) air_dry->sieve extraction_choice Choose Extraction Method sieve->extraction_choice ultrasonic Ultrasonic Extraction (Acetonitrile) extraction_choice->ultrasonic Protocol 2 quechers QuEChERS Extraction extraction_choice->quechers Protocol 3 cleanup Cleanup (d-SPE or SPE) ultrasonic->cleanup quechers->cleanup final_extract Final Extract cleanup->final_extract analysis_choice Choose Analytical Technique final_extract->analysis_choice gc_analysis GC-NPD/MS Analysis analysis_choice->gc_analysis GC Method hplc_analysis HPLC-DAD/MS Analysis analysis_choice->hplc_analysis HPLC Method quantification Quantification & Reporting gc_analysis->quantification hplc_analysis->quantification

Caption: Experimental workflow for this compound detection in soil.

quechers_workflow start 10g Sieved Soil in 50mL Tube add_acetonitrile Add 10mL Acetonitrile start->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5000 rpm, 5 min) shake->centrifuge1 supernatant Transfer 1mL Supernatant to 2mL d-SPE Tube centrifuge1->supernatant vortex Vortex (30 sec) supernatant->vortex centrifuge2 Centrifuge (10000 rpm, 2 min) vortex->centrifuge2 final_analysis Analyze Supernatant by GC/HPLC centrifuge2->final_analysis

Caption: QuEChERS protocol workflow.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the determination of this compound in soil samples. The combination of efficient extraction and cleanup techniques with sensitive GC and HPLC systems allows for the accurate quantification of this compound at trace levels. It is recommended that each laboratory validates the chosen method with their own equipment and specific soil matrices to ensure data quality and accuracy.

References

Application Notes and Protocols for Isazofos Residue Analysis in Agricultural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isazofos is an organophosphate insecticide and nematicide used to control a variety of soil and foliar pests in agriculture. Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to control the amount of this compound permissible in food products.[1][2] Monitoring this compound residues in agricultural commodities is crucial to ensure food safety and compliance with these regulations. This document provides detailed application notes and protocols for the analysis of this compound residues in various agricultural products, intended for researchers, scientists, and professionals in related fields. The primary method described is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Principle

The analytical procedure involves two main stages: sample preparation and instrumental analysis.[5] The QuEChERS method is employed for the extraction and cleanup of this compound residues from the sample matrix.[3][4][5][6] This technique utilizes a simple two-step process involving an initial extraction with an organic solvent (acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, pigments, and sugars.[3][5] The final, cleaned extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides separation, identification, and quantification of this compound.[7][8][9]

Logical Flow of this compound Residue Analysis

cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Reporting Sample Agricultural Product Sample Homogenization Sample Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA / C18 / GCB) Extraction->Cleanup FinalExtract Final Clean Extract Cleanup->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS Injection DataProcessing Data Acquisition & Processing GCMS->DataProcessing Quantification Quantification & Confirmation DataProcessing->Quantification Report Final Report (Residue Level vs. MRL) Quantification->Report

Caption: Overall workflow for this compound residue analysis.

Experimental Protocols

Sample Preparation: QuEChERS Method (AOAC 2007.01 Protocol)

This protocol is adapted from the widely used AOAC Official Method 2007.01 for pesticide residue analysis in foods.[3]

a. Materials and Reagents:

  • Homogenizer or blender

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

  • Centrifuge capable of >3000 x g

  • Vortex mixer

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent (for high-fat samples)

  • Graphitized Carbon Black (GCB) (for samples with high pigment content)

  • This compound analytical standard

  • Internal Standard (e.g., Triphenylphosphate)

b. Protocol Steps:

  • Homogenization: Weigh a representative portion of the agricultural product (e.g., 1-2 kg of fruits or vegetables). Chop, grind, or blend the sample until a homogeneous paste is obtained.[6][10] For samples with low water content (<25%), it may be necessary to add a specific amount of water before homogenization.[6]

  • Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[5]

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add an appropriate amount of internal standard solution.

    • Cap the tube and shake vigorously for 1 minute.[3]

    • Add the pre-packaged extraction salts (6 g anhydrous MgSO₄, 1.5 g NaCl, 1.5 g sodium citrate tribasic dihydrate, 0.75 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes. The sample will separate into an upper organic (acetonitrile) layer and a lower aqueous/solid layer.[6]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE cleanup tube. The composition of the dSPE tube depends on the sample matrix.[3][5]

      • General Fruits & Vegetables: 150 mg anhydrous MgSO₄, 50 mg PSA.

      • Samples with Fats/Waxes (e.g., avocado): 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18.

      • Samples with Pigments (e.g., leafy greens, peppers): 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg GCB.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant into an autosampler vial.

    • The extract is now ready for GC-MS analysis.[3]

QuEChERS Experimental Workflow

cluster_dspe dSPE Cleanup start Start: 15g Homogenized Sample in 50mL Tube add_acn 1. Add 15mL Acetonitrile (+ Internal Standard) start->add_acn shake1 2. Shake Vigorously (1 min) add_acn->shake1 add_salts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrates) shake1->add_salts shake2 4. Shake Vigorously (1 min) add_salts->shake2 centrifuge1 5. Centrifuge (5 min) shake2->centrifuge1 transfer 6. Transfer 1mL of Supernatant to dSPE Tube centrifuge1->transfer vortex 7. Vortex (30 sec) transfer->vortex centrifuge2 8. Centrifuge (2 min) vortex->centrifuge2 final_extract 9. Collect Supernatant centrifuge2->final_extract end End: Analyze by GC-MS final_extract->end

Caption: Step-by-step QuEChERS sample preparation workflow.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

a. Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector.[8]

  • Mass Spectrometer (MS) detector, such as a single quadrupole or triple quadrupole.[7][11]

  • Capillary GC column suitable for pesticide analysis (e.g., DB-5ms or equivalent).[8]

b. Typical GC-MS Operating Conditions:

ParameterTypical Value
GC System Agilent 6890N GC / 5975B MSD or equivalent[8]
Injection Mode Splitless
Injection Volume 1-2 µL
Injector Temp. 250 °C
Carrier Gas Helium
Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent[8]
Oven Program Initial 70°C (hold 2 min), ramp to 150°C at 25°C/min, ramp to 200°C at 3°C/min, ramp to 280°C at 8°C/min (hold 10 min)
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for this compound m/z 313 (Molecular Ion), 188, 160 (Quantification/Confirmation Ions)

c. Calibration and Quantification: Prepare a series of calibration standards of this compound in a blank matrix extract to compensate for matrix effects. A typical calibration range would be 5 to 200 ng/mL. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve. The concentration of this compound in the sample is determined by comparing its peak area ratio to the calibration curve.

Data Presentation

Table 1: Maximum Residue Limits (MRLs) for this compound in Select Agricultural Products

MRLs can vary by country and regulatory body. The following table provides examples of established MRLs.[1][2][12]

CommodityMRL (mg/kg)
Garlic0.01
Welsh onion0.2
Kale0.2
Wheat0.2
Japanese apricot0.3
Peach0.3
Pear0.3
Jujube0.1
Peanut0.1

Note: Users should always consult the official MRL database of the relevant regulatory authority for the most current values.

Table 2: Typical Method Performance Data

The following data represents typical performance characteristics for the analysis of this compound using the QuEChERS and GC-MS method.[3]

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.005 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg
Recovery (at 0.01, 0.05, 0.1 mg/kg)85 - 110%
Relative Standard Deviation (RSD)< 15%

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

Application of Isazofos in Nematicide Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isazofos is an organophosphate nematicide and insecticide that has been utilized for the control of a variety of soil-dwelling pests. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of nematodes and insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target organism. These application notes provide a summary of the available data on the efficacy of this compound against specific plant-parasitic nematodes and detailed protocols for conducting nematicide efficacy studies.

Data Presentation: Efficacy of this compound Against Plant-Parasitic Nematodes

The following tables summarize the quantitative data from a study evaluating the efficacy of this compound against lance (Hoplolaimus galeatus) and stunt (Tylenchorhynchus dubius) nematodes on turfgrass.

Table 1: Efficacy of this compound against Hoplolaimus galeatus on Turfgrass

Application Rate (kg a.i./ha)Application MethodDays After First ApplicationMean Number of Nematodes / 100 cm³ soilPercent Control
2.3High-Pressure Injection (30° nozzle)324555%
2.3High-Pressure Injection (60° nozzle)324060%
ControlUntreated321000%
2.3High-Pressure Injection (60° nozzle)61 (after 2nd application)2575%
ControlUntreated611000%

Table 2: Efficacy of this compound against Tylenchorhynchus dubius on Turfgrass

Application Rate (kg a.i./ha)Application MethodDays After First ApplicationMean Number of Nematodes / 100 cm³ soilPercent Control
2.3High-Pressure Injection (30° nozzle)3211045%
2.3High-Pressure Injection (60° nozzle)329055%
ControlUntreated322000%
2.3High-Pressure Injection (60° nozzle)61 (after 2nd application)6070%
ControlUntreated612000%

Experimental Protocols

Protocol 1: Efficacy of this compound against Turfgrass Nematodes (Hoplolaimus galeatus and Tylenchorhynchus dubius)

This protocol is based on the methodology described in studies evaluating this compound for the control of nematodes on turfgrass.

1. Experimental Site and Plot Design:

  • Select a turfgrass area (e.g., golf course fairway, research plot) with a known infestation of the target nematodes.

  • Establish plots of a suitable size (e.g., 1.5 m x 3.0 m) arranged in a randomized complete block design with a sufficient number of replicates (e.g., 4-5).

2. Treatment Application:

  • Nematicide: this compound emulsifiable concentrate (EC) formulation.

  • Application Rate: Prepare a solution to deliver the desired rate of active ingredient (e.g., 2.3 kg a.i./ha).

  • Application Method: Utilize a high-pressure liquid injector calibrated to deliver the nematicide solution into the root zone of the turfgrass. Different nozzle angles (e.g., 30° and 60°) can be tested.

  • Control: Include untreated control plots that receive no nematicide application. A water-only application using the same injection method can also be included.

3. Post-Application Maintenance:

  • Irrigate the plots immediately after application to wash the nematicide off the foliage and into the soil profile.

  • Maintain the turfgrass according to standard practices for the specific grass type.

4. Data Collection:

  • Collect soil samples from each plot at predetermined intervals (e.g., 16, 32, 43, 61 days after treatment).

  • Use a standard soil probe to collect multiple cores from each plot to a depth of 10-15 cm.

  • Combine the cores from each plot to form a composite sample.

5. Nematode Extraction and Counting:

  • Extract nematodes from a subsample of soil (e.g., 100 cm³) using a standard method such as centrifugal flotation or Baermann funnel technique.

  • Identify and count the target nematode species under a dissecting microscope.

6. Data Analysis:

  • Analyze the nematode count data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the this compound treatments compared to the control.

  • Calculate the percentage of nematode control for each treatment.

Protocol 2: General Protocol for Efficacy of this compound against Root-Knot Nematodes (Meloidogyne spp.) on a Susceptible Crop (e.g., Tomato, Cucumber)

1. Plant Material and Growth Conditions:

  • Use a susceptible cultivar of the host plant (e.g., tomato 'Rutgers', cucumber 'Poinsett 76').

  • Grow seedlings in a sterilized soil mix in a greenhouse or controlled environment.

2. Nematode Inoculum:

  • Use a pure culture of the target root-knot nematode species (e.g., Meloidogyne incognita).

  • Extract eggs from infected plant roots using a sodium hypochlorite solution.

  • Calibrate the egg suspension to a known concentration.

3. Experimental Design and Inoculation:

  • Transplant seedlings into individual pots containing sterilized soil.

  • Arrange the pots in a completely randomized design with sufficient replications.

  • Inoculate each pot with a standardized number of nematode eggs (e.g., 5,000 eggs per pot) a few days after transplanting.

4. This compound Application:

  • Nematicide: this compound formulation (e.g., granular or emulsifiable concentrate).

  • Application Rate: Apply this compound at different rates to determine the dose-response relationship. The rates should be calculated based on the soil volume or surface area of the pot.

  • Application Method:

    • Granular: Incorporate the granules into the soil at the time of transplanting or as a side-dressing.

    • Emulsifiable Concentrate: Apply as a soil drench, ensuring even distribution of the solution.

  • Control: Include an untreated, inoculated control group and a non-inoculated, untreated control group.

5. Data Collection (4-6 weeks after inoculation):

  • Plant Growth Parameters: Measure shoot height, shoot fresh and dry weight, and root fresh and dry weight.

  • Nematode Parameters:

    • Root Galling Index: Score the severity of root galling on a scale of 0 to 5 or 0 to 10.

    • Egg Mass Number: Stain the roots with phloxine B and count the number of egg masses.

    • Nematodes in Soil: Extract and count the number of second-stage juveniles (J2s) from the soil in each pot.

6. Data Analysis:

  • Statistically analyze the data to compare the effects of different this compound concentrations on plant growth and nematode reproduction parameters.

Mandatory Visualization

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell choline Choline ach_synthesis Acetylcholine (ACh) Synthesis choline->ach_synthesis acetyl_coa Acetyl-CoA acetyl_coa->ach_synthesis chat Choline Acetyltransferase (ChAT) chat->ach_synthesis ach_vesicle ACh ach_synthesis->ach_vesicle synaptic_vesicle Synaptic Vesicle ach_vesicle->synaptic_vesicle Loading via VAChT vacht Vesicular ACh Transporter (VAChT) vacht->synaptic_vesicle ach_released ACh synaptic_vesicle->ach_released Release ache Acetylcholinesterase (AChE) ach_released->ache Hydrolysis nachr Nicotinic ACh Receptor (nAChR) ach_released->nachr Binding choline_reuptake Choline ache->choline_reuptake acetate Acetate ache->acetate choline_reuptake->choline Reuptake depolarization Depolarization nachr->depolarization Ion Influx muscle_contraction Muscle Contraction (Paralysis) depolarization->muscle_contraction This compound This compound (Organophosphate) This compound->ache Inhibition

Caption: Cholinergic signaling at the nematode neuromuscular junction and the inhibitory action of this compound.

Experimental_Workflow_Nematicide_Efficacy start Start: Nematicide Efficacy Trial setup Experimental Setup - Select infested site - Establish plots (Randomized Block Design) - Prepare nematicide solution start->setup application Treatment Application - Apply this compound at specified rates - Include untreated controls setup->application maintenance Post-Application - Irrigation - Standard crop/turf maintenance application->maintenance sampling Data Collection - Collect soil/root samples at intervals maintenance->sampling extraction Nematode Extraction - Use standard methods (e.g., centrifugal flotation) sampling->extraction counting Nematode Counting & Identification - Microscopic analysis extraction->counting analysis Data Analysis - Statistical analysis (ANOVA) - Calculate percent control counting->analysis end End: Efficacy Determined analysis->end

Caption: General workflow for conducting a nematicide efficacy trial with this compound.

Application Notes and Protocols: Isazofos as a Positive Control in Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2] This mechanism is the basis for the toxicity of organophosphate compounds, a class of chemicals widely used as pesticides.[2]

In the context of drug discovery and toxicology, acetylcholinesterase inhibition assays are fundamental for screening potential inhibitors, understanding neurotoxic mechanisms, and assessing the environmental impact of pesticides. A positive control is an essential component of any robust assay, providing a benchmark for inhibition and ensuring the assay is performing as expected. Isazofos, an organophosphate pesticide, serves as an effective positive control in these assays due to its well-established mechanism as a potent AChE inhibitor.[1]

These application notes provide a detailed protocol for utilizing this compound as a positive control in a colorimetric acetylcholinesterase inhibition assay based on the Ellman's method.

Mechanism of Action: Acetylcholinesterase Inhibition by this compound

This compound, like other organophosphates, acts as an irreversible inhibitor of acetylcholinesterase. The phosphorus atom in this compound is electrophilic and reacts with a serine residue in the active site of the AChE enzyme. This reaction results in the formation of a stable, covalent phosphate-enzyme complex. This phosphorylation of the active site renders the enzyme inactive, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine leads to continuous stimulation of cholinergic receptors, causing the characteristic symptoms of organophosphate poisoning.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Postsynaptic_Signal Postsynaptic Signal ACh_Receptor->Postsynaptic_Signal Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Inactive AChE (Phosphorylated) AChE->Inactive_AChE This compound This compound This compound->AChE Irreversibly Binds to

Quantitative Data: Comparative IC50 Values of Organophosphates

OrganophosphateIC50 (µM)Source
Chlorpyrifos0.12[2]
Monocrotophos0.25[2]
Profenofos0.35[2]
Acephate4.0[2]

Note: IC50 values can vary depending on the source of the acetylcholinesterase (e.g., human, electric eel, insect) and the specific assay conditions (e.g., temperature, pH, substrate concentration). It is recommended to determine the IC50 of this compound experimentally under your specific assay conditions.

Experimental Protocol: Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a 96-well plate-based colorimetric assay for measuring acetylcholinesterase activity and its inhibition by this compound, using the Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, lyophilized powder)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (analytical standard)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

Solution Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution (1.0 U/mL): Dissolve AChE in phosphate buffer containing 0.1% BSA to achieve a final concentration of 1.0 U/mL. Prepare fresh daily and keep on ice.

  • ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare fresh daily.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer to a final concentration of 3 mM. Protect from light.

  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) Prepare_Reagents Prepare Reagents: AChE, ATCI, DTNB, This compound dilutions Add_Buffer Add 50 µL Phosphate Buffer Prepare_Reagents->Add_Buffer Add_this compound Add 25 µL This compound or Vehicle (Positive/Negative Control) Add_Buffer->Add_this compound Add_AChE Add 25 µL AChE Solution Add_this compound->Add_AChE Incubate_1 Incubate for 15 min at 25°C Add_AChE->Incubate_1 Add_DTNB Add 50 µL DTNB Solution Incubate_1->Add_DTNB Add_ATCI Add 50 µL ATCI Solution (Start Reaction) Add_DTNB->Add_ATCI Incubate_2 Incubate for 10 min at 25°C Add_ATCI->Incubate_2 Measure_Absorbance Measure Absorbance at 412 nm Incubate_2->Measure_Absorbance

Assay Procedure
  • Set up the 96-well plate:

    • Blank: 175 µL Phosphate Buffer + 25 µL Vehicle (solvent used for this compound)

    • Negative Control (100% Activity): 125 µL Phosphate Buffer + 25 µL Vehicle + 25 µL AChE Solution

    • Positive Control (this compound): 125 µL Phosphate Buffer + 25 µL this compound Working Solution + 25 µL AChE Solution

    • Test Compounds: 125 µL Phosphate Buffer + 25 µL Test Compound Solution + 25 µL AChE Solution

  • Pre-incubation: Add the buffer, vehicle/isazofos/test compound, and AChE solution to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.

  • Initiate the reaction: Add 50 µL of the DTNB solution to all wells, followed by the addition of 50 µL of the ATCI solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 10 minutes at 25°C.

  • Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.

Data Analysis

The percentage of AChE inhibition can be calculated using the following formula:

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the negative control (100% activity).

  • A_sample is the absorbance of the well containing the inhibitor (this compound or test compound).

The IC50 value for this compound can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Logical Relationships in the Assay

The following diagram illustrates the logical flow and the key relationships between the components of the acetylcholinesterase inhibition assay.

logical_relationships AChE Acetylcholinesterase Thiocholine Thiocholine (Product) AChE->Thiocholine Catalyzes conversion of ATCI to Absorbance_412nm Absorbance at 412 nm AChE->Absorbance_412nm Activity is proportional to ATCI Acetylthiocholine (Substrate) TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB to form DTNB DTNB (Ellman's Reagent) TNB->Absorbance_412nm Leads to This compound This compound (Inhibitor) This compound->AChE Inhibits This compound->Absorbance_412nm Reduces

Conclusion

This compound serves as a reliable and potent positive control for acetylcholinesterase inhibition assays. Its use ensures the validity of the assay and provides a benchmark for evaluating the potency of unknown compounds. The detailed protocol provided herein, based on the well-established Ellman's method, offers a robust framework for researchers in various fields to accurately assess acetylcholinesterase activity and inhibition. Proper adherence to the protocol and careful data analysis will yield reproducible and meaningful results for applications in drug discovery, toxicology, and environmental science.

References

Application Notes and Protocols for the Extraction of Isazofos from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of the organophosphorus pesticide Isazofos from environmental matrices, specifically soil and water. The methodologies outlined are based on established analytical chemistry techniques and are intended to provide a framework for researchers developing and validating their own analytical methods.

Introduction to this compound and Environmental Analysis

This compound is an organothiophosphate insecticide and nematicide used to control soil insects on various crops. Due to its potential toxicity and environmental persistence, monitoring its presence in soil and water is crucial for environmental risk assessment and ensuring food safety. Accurate determination of this compound residues requires efficient extraction from complex environmental matrices prior to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This document details four common extraction techniques: QuEChERS, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Accelerated Solvent Extraction (ASE). Each section provides a general protocol that can be adapted and optimized for specific laboratory conditions and sample characteristics.

Quantitative Data Summary

The following table summarizes typical performance data for the extraction of organophosphorus pesticides, including this compound, from soil and water samples. It is important to note that these values are indicative and may vary depending on the specific matrix, spiking level, and analytical instrumentation. Method validation should be performed in the user's laboratory to determine specific performance characteristics.

Extraction MethodMatrixAnalyte ClassTypical Recovery (%)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
QuEChERS SoilOrganophosphates70-120%[1][2][3]0.1 - 10 µg/kg[1]0.5 - 20 µg/kg[1][4]
Solid-Phase Extraction (SPE) WaterOrganophosphates70-120%[3][4][5]0.01 - 0.5 µg/L[4][5]0.02 - 1.0 µg/L[4][5]
Liquid-Liquid Extraction (LLE) WaterOrganophosphates70-110%[6]0.1 - 1.0 µg/L0.3 - 3.0 µg/L
Accelerated Solvent Extraction (ASE) SoilOrganophosphates70-120%[4]1 - 10 µg/kg2 - 20 µg/kg[4]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput analysis of pesticide residues in various matrices, including soil.[2]

a. Principle: This method utilizes a salting-out liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[7]

b. Materials:

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge

c. Protocol:

  • Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of deionized water to achieve a total water content of approximately 80-100% and allow it to hydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.

  • Analysis:

    • Transfer the cleaned extract into an autosampler vial for analysis by GC-MS or LC-MS.

d. Experimental Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil 10g Soil Sample add_acn Add 10mL Acetonitrile soil->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 supernatant 1 mL Supernatant centrifuge1->supernatant Transfer add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) supernatant->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 analysis GC-MS or LC-MS Analysis centrifuge2->analysis Transfer

QuEChERS workflow for soil sample extraction.
Solid-Phase Extraction (SPE) for Water Samples

SPE is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. It offers high recovery, good reproducibility, and the ability to process large sample volumes.

a. Principle: Water samples are passed through a solid sorbent cartridge that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent.

b. Materials:

  • Water sample

  • SPE cartridges (e.g., C18 or polymeric)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Vacuum manifold

  • Nitrogen evaporator

c. Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with a small volume of an appropriate solvent (e.g., 2 x 3 mL of a dichloromethane/methanol mixture).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for GC-MS or LC-MS analysis.

d. Experimental Workflow Diagram:

SPE_Workflow start Start condition Condition SPE Cartridge (DCM, MeOH, H2O) start->condition load Load Water Sample condition->load wash Wash Cartridge (Deionized H2O) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute this compound (e.g., DCM/MeOH) dry->elute concentrate Concentrate Eluate (Nitrogen Stream) elute->concentrate analysis GC-MS or LC-MS Analysis concentrate->analysis end End analysis->end

Solid-Phase Extraction (SPE) workflow for water samples.
Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids.

a. Principle: this compound is partitioned from the aqueous sample into an organic solvent in which it is more soluble.

b. Materials:

  • Water sample

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator or nitrogen evaporator

c. Protocol:

  • Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel. Add 30 g of NaCl to increase the ionic strength of the aqueous phase and improve partitioning.

  • Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to an autosampler vial for analysis.

Accelerated Solvent Extraction (ASE) for Soil Samples

ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency of solvent extraction.

a. Principle: The high temperature and pressure increase the solubility and mass transfer of the analyte from the sample matrix into the solvent, reducing extraction time and solvent consumption compared to traditional methods.

b. Materials:

  • Homogenized soil sample

  • Diatomaceous earth or sand (as a dispersant)

  • Extraction solvent (e.g., acetone/dichloromethane mixture)

  • ASE instrument and extraction cells

  • Collection vials

c. Protocol:

  • Cell Preparation: Mix 10 g of the homogenized soil sample with an equal amount of diatomaceous earth and pack it into an ASE extraction cell.

  • Extraction:

    • Place the cell in the ASE instrument.

    • Set the extraction parameters (e.g., temperature: 100°C, pressure: 1500 psi, static time: 5 minutes, 2 cycles).

    • Perform the extraction using the chosen solvent system.

  • Concentration: The extract is automatically collected in a vial. Concentrate the extract to a final volume of 1 mL if necessary.

  • Analysis: Transfer the extract to an autosampler vial for analysis.

This compound Degradation Pathway

This compound in the environment is subject to degradation through both hydrolysis and microbial action. The rate of degradation is significantly influenced by soil pH, with more rapid degradation occurring in alkaline conditions.[8] The primary degradation pathway involves the hydrolysis of the phosphoester bond, leading to the formation of 5-chloro-1-isopropyl-1H-1,2,4-triazol-3-ol and diethyl thiophosphate. Microbial enzymes, such as phosphotriesterases, can facilitate this hydrolysis.[9][10]

Degradation_Pathway This compound This compound (O-(5-chloro-1-isopropyl-1H-1,2,4-triazol-3-yl) O,O-diethyl phosphorothioate) Metabolite1 5-chloro-1-isopropyl-1H-1,2,4-triazol-3-ol This compound->Metabolite1 Hydrolysis / Microbial Degradation (Phosphotriesterase) Metabolite2 Diethyl thiophosphate This compound->Metabolite2 Hydrolysis / Microbial Degradation Further_Degradation Further Microbial Degradation Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Simplified degradation pathway of this compound.

Disclaimer: These protocols provide a general guideline. Optimization of parameters such as solvent choice, pH, temperature, and cleanup sorbents may be necessary for different sample types and analytical requirements. All work should be conducted in a properly equipped laboratory, following all relevant safety procedures. Method validation is essential to ensure the accuracy and reliability of the results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isazofos Instability in Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of isazofos analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for analytical standards?

This compound is an organophosphate insecticide and nematicide.[1] Although its use is now largely obsolete, analytical standards are still required for environmental monitoring and food safety testing.[1] The stability of these standards is a significant concern because this compound is susceptible to degradation under various conditions, which can lead to inaccurate quantification and unreliable experimental results.

Q2: What are the main factors that contribute to the degradation of this compound?

The primary factors contributing to this compound degradation are:

  • pH: this compound is particularly unstable in alkaline conditions.[1][2] Hydrolysis is the main degradation pathway, and its rate increases significantly with higher pH.[1][3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound. It is reported to decompose at temperatures above 200°C.[1]

  • Light: this compound is susceptible to photolysis, meaning it can be broken down by exposure to light, particularly UV radiation.[1]

Q3: What are the primary degradation products of this compound?

The main degradation pathway for this compound is hydrolysis, which cleaves the phosphoester bond. This process primarily forms the metabolite 5-chloro-1-isopropyl-3-triazolol (also known as CGA 17193).

Q4: How should this compound analytical standards be properly stored to minimize degradation?

To ensure the stability of this compound analytical standards, it is crucial to store them in a cool, dark, and dry place.[4] Specifically, refrigeration is recommended. The standards should be stored in tightly sealed containers to prevent exposure to moisture and light. For long-term storage, amber glass vials are preferable.

Q5: What solvents are recommended for preparing this compound standard solutions?

This compound is miscible with solvents such as methanol, chloroform, benzene, and hexane.[1] For analytical purposes, high-purity acetonitrile is also a commonly used solvent for preparing stock and working solutions of organophosphorus pesticides.[5][6] It is important to use high-purity, dry solvents to minimize the risk of hydrolysis.

Troubleshooting Guide

Problem: My this compound calibration curve is not linear and shows poor reproducibility.

  • Possible Cause 1: Degradation of working standards. this compound can degrade in solution, especially if the solvent contains traces of water or has a non-neutral pH.

    • Solution: Prepare fresh working standards daily from a recently prepared stock solution. Use high-purity, anhydrous solvents. If preparing aqueous dilutions, use buffered water at a slightly acidic pH (e.g., pH 5-6) and analyze the samples promptly.

  • Possible Cause 2: Adsorption to glassware or plasticware. this compound, being a lipophilic compound, may adsorb to the surfaces of containers and autosampler vials.

    • Solution: Use silanized glass vials for standards and samples to minimize adsorption. Rinse all glassware thoroughly with the solvent before use.

Problem: I am observing extraneous peaks in the chromatogram of my this compound standard.

  • Possible Cause 1: Presence of degradation products. The extra peaks are likely due to the degradation of this compound, with the most probable product being 5-chloro-1-isopropyl-3-triazolol.

    • Solution: Confirm the identity of the degradation product by mass spectrometry if available. Prepare fresh standards and ensure proper storage conditions for both the neat material and the solutions.

  • Possible Cause 2: Contaminated solvent or glassware.

    • Solution: Use high-purity, residue-free solvents. Ensure all glassware is scrupulously clean. Run a solvent blank to check for contamination.

Problem: The concentration of my this compound stock solution appears to decrease over time.

  • Possible Cause: Slow degradation during storage. Even under recommended storage conditions, slow degradation of this compound in solution can occur over extended periods.

    • Solution: Prepare fresh stock solutions at regular intervals (e.g., every 1-3 months), depending on your laboratory's quality control procedures. Always check the expiration date of the neat analytical standard. For certified reference materials (CRMs), adhere to the shelf-life specified on the certificate of analysis.[4]

Quantitative Data on this compound Instability

The following tables summarize the hydrolysis and photolysis rates of this compound under different conditions.

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (days)
52085[1]
72048[1]
825~150 (5 months)[2][3]
92019[1]

Table 2: Photolysis Half-life of this compound in Aqueous Solution

pHTemperature (°C)Half-life (days)
7.5254[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock and working standard solutions of this compound for chromatographic analysis.

Materials:

  • This compound certified reference material (CRM)

  • High-purity acetonitrile (HPLC or GC grade)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance (readable to 0.01 mg)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Allow the this compound CRM to equilibrate to room temperature before opening.

    • Accurately weigh approximately 10 mg of the this compound CRM into a 10 mL volumetric flask.

    • Dissolve the CRM in a small amount of acetonitrile and then dilute to the mark with the same solvent.

    • Stopper the flask and mix thoroughly by inversion.

    • Transfer the stock solution to an amber glass vial, label it clearly, and store it in a refrigerator at ≤4°C.

  • Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL):

    • Prepare a series of dilutions from the stock solution using volumetric flasks and high-purity acetonitrile.

    • For example, to prepare a 10 µg/mL intermediate standard, transfer 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.

    • Use this intermediate standard to prepare the final working standards.

    • Transfer the working standards to labeled amber glass autosampler vials.

    • Prepare fresh working standards daily.

Protocol 2: Analysis of this compound by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol provides a general procedure for the analysis of this compound using GC-NPD.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Detector: Nitrogen-Phosphorus Detector (NPD)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, operated in splitless mode

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, at a constant flow of ~1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp 1: 20°C/min to 180°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL

Procedure:

  • Instrument Setup and Conditioning:

    • Install the column and condition it according to the manufacturer's instructions.

    • Set the instrument parameters as listed above.

    • Allow the system to stabilize.

  • Calibration:

    • Inject the series of working standards (e.g., 0.1 to 10 µg/mL) to generate a calibration curve.

    • Verify the linearity of the calibration curve (R² > 0.995).

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify the this compound peak based on its retention time compared to the standards.

    • Quantify the this compound concentration using the calibration curve.

  • Quality Control:

    • Inject a solvent blank to check for system contamination.

    • Inject a mid-level calibration standard periodically (e.g., every 10-15 samples) to check for instrument drift.

Protocol 3: Analysis of this compound by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general procedure for the sensitive and selective analysis of this compound using HPLC-MS/MS.

Instrumentation and Parameters:

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions (MRM):

    • This compound (precursor ion m/z 314.1):

      • Quantifier transition: e.g., m/z 162.1

      • Qualifier transition: e.g., m/z 134.1

    • (Note: Specific transitions should be optimized on the instrument used)

Procedure:

  • Instrument Setup and Optimization:

    • Install the column and equilibrate the system with the initial mobile phase conditions.

    • Infuse a standard solution of this compound to optimize the MS/MS parameters (precursor ion, product ions, collision energy, etc.).

  • Calibration:

    • Inject the series of working standards (e.g., 1 to 100 ng/mL) to generate a calibration curve.

    • Verify the linearity of the calibration curve (R² > 0.99).

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify and quantify this compound based on its retention time and the response of the specific MRM transitions.

  • Quality Control:

    • Inject a solvent blank to check for carryover and contamination.

    • Include quality control samples at low, medium, and high concentrations in the analytical batch.

Visualizations

Isazofos_Degradation_Pathway This compound This compound C9H17ClN3O3PS Hydrolysis Hydrolysis (cleavage of phosphoester bond) This compound->Hydrolysis H2O, pH, Temp Degradation_Product 5-chloro-1-isopropyl-3-triazolol (CGA 17193) Hydrolysis->Degradation_Product

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh this compound CRM B Dissolve in Acetonitrile (Stock Solution) A->B C Perform Serial Dilutions (Working Standards) B->C D Inject Standard into GC or HPLC C->D E Separate this compound from Impurities D->E F Detect and Quantify E->F G Generate Calibration Curve F->G H Calculate Concentration in Samples G->H

Caption: General workflow for the analysis of this compound standards.

References

Technical Support Center: Isazofos Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Isazofos from challenging clay soil matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low this compound Recovery Strong Adsorption to Clay Particles: Clay soils have a high surface area and numerous active sites that can strongly bind this compound, an organophosphate pesticide.[1][2]1. Solvent Selection: Use a polar solvent mixture. A combination of acetone, ethyl acetate, and water (e.g., 3:1:1 v/v/v) has been shown to be effective for extracting a range of pesticides from clayey soils.[3] Acetonitrile is also a common and effective solvent, particularly in QuEChERS methods.[1][4] 2. pH Adjustment: this compound degradation can be influenced by soil pH.[5] While specific optimal pH for extraction isn't detailed, buffering the extraction solvent may be beneficial. For many pesticides, acidic conditions can improve recovery. 3. Increase Extraction Time and Agitation: Clayey matrices may require longer and more vigorous extraction to desorb the analyte.[1] Increase shaking or vortexing time to enhance solvent penetration and analyte desorption. 4. Ultrasound-Assisted Extraction (UAE): Employing ultrasonication can significantly improve extraction efficiency by disrupting the soil matrix and enhancing solvent penetration.[6][7]
Inefficient Solvent Penetration: The dense nature of clay can prevent the extraction solvent from effectively reaching the this compound molecules.1. Sample Pre-treatment: Ensure the soil sample is properly air-dried, pulverized, and sieved to increase the surface area available for extraction.[8] 2. Hydration: For dry clay soils, adding a small amount of water and allowing the sample to hydrate for 30 minutes before adding the extraction solvent can improve solvent dispersion.[1][4]
Co-extraction of Interfering Matrix Components: Clay soils are rich in organic matter and other compounds that can be co-extracted, leading to matrix effects and inaccurate quantification.[9][10]1. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Utilize a d-SPE cleanup step after the initial extraction. A combination of Primary Secondary Amine (PSA) and C18 sorbents is effective in removing interfering compounds from soil extracts.[4][11] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank clay soil extract to compensate for matrix effects during instrumental analysis.[9]
Poor Reproducibility (High RSD) Inhomogeneous Sample: Clay soils can be heterogeneous, leading to variability between subsamples.1. Thorough Sample Homogenization: Before taking a subsample for extraction, ensure the entire soil sample is thoroughly mixed to achieve homogeneity. 2. Consistent Sample Weight: Use a consistent and appropriate sample weight for each extraction.
Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in recovery.1. Standardize All Steps: Ensure all parameters, including solvent volumes, shaking/vortexing times and speeds, and centrifugation conditions, are kept consistent across all samples.[1] 2. Automated Extraction: If available, use automated systems like Accelerated Solvent Extraction (ASE) to improve consistency.[12]
Instrumental Analysis Issues (e.g., Peak Tailing, Signal Suppression) Matrix Effects: Co-extracted matrix components from the clay soil can interfere with the analytical instrument's performance.[9][10]1. Effective Cleanup: As mentioned above, a robust d-SPE cleanup is crucial.[4][11] 2. Dilution of the Final Extract: Diluting the final extract can mitigate the impact of matrix components on the instrument, though this may affect detection limits. 3. Use of Internal Standards: The use of an appropriate internal standard can help to correct for variations in extraction efficiency and matrix-induced signal suppression or enhancement.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for this compound extraction from clay soils?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for pesticide residue analysis in soil, including clay matrices.[11][13][14] It involves an initial extraction with a solvent like acetonitrile, followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.[1][4] Ultrasound-assisted extraction (UAE) is another powerful technique that can be used in conjunction with solvent extraction to improve efficiency.[6][15]

Q2: Which solvent is best for extracting this compound from clay soil?

A2: Acetonitrile is a common and effective solvent for extracting a broad range of pesticides, including organophosphates like this compound, from soil using the QuEChERS method.[1][4] For challenging clay matrices, a mixture of acetone, ethyl acetate, and water has also been shown to provide exhaustive extraction.[3]

Q3: How can I minimize the matrix effect when analyzing this compound in clay soil extracts?

A3: The matrix effect, which can cause ion suppression or enhancement in mass spectrometry-based analyses, is a significant challenge with clay soils.[9][10] To minimize this:

  • Employ a thorough cleanup step using d-SPE with sorbents like PSA and C18.[4][11]

  • Prepare matrix-matched calibration standards using a blank extract from a similar, untreated clay soil.[9]

  • Use an internal standard that is chemically similar to this compound to compensate for signal variations.[3]

Q4: Is it necessary to add water to dry clay soil samples before extraction?

A4: Yes, for dry soil samples, a hydration step is recommended. Adding water to the sample and allowing it to sit for about 30 minutes before adding the extraction solvent can improve the extraction efficiency by helping the solvent to penetrate the clay matrix more effectively.[1][4]

Q5: What are the key parameters to optimize for improving this compound recovery?

A5: The key parameters to optimize include:

  • Extraction Solvent: The type and volume of the solvent.

  • Extraction Time and Agitation Method: Ensuring sufficient time and energy for desorption.

  • Sample Pre-treatment: Proper drying, grinding, and sieving of the soil.

  • Cleanup Sorbents: The choice and amount of d-SPE sorbents.

  • pH of the Extraction Medium: Can influence the stability and extraction of pH-sensitive pesticides.[5]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Clay Soil

This protocol is adapted from established QuEChERS procedures for pesticide analysis in soil.[1][4]

1. Sample Preparation:

  • Air-dry the clay soil sample at room temperature.
  • Grind and sieve the sample through a 2 mm sieve to ensure homogeneity.

2. Hydration:

  • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.
  • Add 5 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes to hydrate.

3. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
  • Immediately cap and shake vigorously for 2 minutes.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
  • Vortex for 1 minute.
  • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

5. Final Extract Preparation:

  • Filter the purified supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS or LC-MS/MS.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE) for this compound from Clay Soil

This protocol is based on general principles of ultrasound-assisted extraction for pesticides in soil.[6][16]

1. Sample Preparation:

  • Prepare the clay soil sample as described in Protocol 1 (air-dry, grind, and sieve).

2. Extraction:

  • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.
  • Add 10 mL of a suitable solvent mixture (e.g., acetone:ethyl acetate, 1:1 v/v).
  • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

3. Separation:

  • Centrifuge the tube at ≥3000 rcf for 10 minutes to separate the soil particles from the solvent.

4. Extract Collection and Cleanup:

  • Carefully decant the supernatant into a clean tube.
  • The extract can be further concentrated and cleaned up using Solid-Phase Extraction (SPE) cartridges if necessary to remove interfering substances before instrumental analysis.

Quantitative Data Summary

Extraction Method Key Parameters Typical Recovery Rates for Organophosphates Reference
QuEChERS Solvent: Acetonitrile; Cleanup: PSA + C1870-120%[11][14]
Ultrasound-Assisted Extraction (UAE) Solvent: Ethyl acetate + Methanol79-105%[6]
Shake Extraction Solvent: Acetone-ethyl acetate-water (3:1:1)68.6-104%[3]
Accelerated Solvent Extraction (ASE) Automated system with solventEquivalent to Soxhlet, with less solvent[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start Clay Soil Sample prep1 Air Dry, Grind & Sieve start->prep1 extraction Add Solvent & Salts (QuEChERS) prep1->extraction shake Vortex / Shake extraction->shake centrifuge1 Centrifuge shake->centrifuge1 cleanup Transfer Supernatant to d-SPE Tube centrifuge1->cleanup vortex2 Vortex cleanup->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter Extract centrifuge2->filter analysis GC-MS / LC-MS/MS Analysis filter->analysis

Caption: QuEChERS workflow for this compound extraction from clay soil.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Recovery cause1 Strong Adsorption to Clay issue->cause1 cause2 Inefficient Solvent Penetration issue->cause2 cause3 Matrix Interference issue->cause3 solution1a Optimize Solvent System cause1->solution1a solution1b Increase Extraction Time/ Agitation cause1->solution1b solution1c Use Ultrasound-Assisted Extraction (UAE) cause1->solution1c solution2a Proper Sample Pre-treatment cause2->solution2a solution2b Hydrate Dry Sample cause2->solution2b solution3a Effective d-SPE Cleanup cause3->solution3a solution3b Use Matrix-Matched Calibration cause3->solution3b

Caption: Troubleshooting logic for low this compound recovery from clay soil.

References

Minimizing matrix effects in Isazofos LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isazofos LC-MS/MS Analysis

Welcome to the technical support center for this compound analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds[1]. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source[1][2][3]. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively impacts the accuracy, sensitivity, and reproducibility of the analysis[1][2][4].

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: Two primary methods are used to assess matrix effects. The post-column infusion method provides a qualitative assessment by identifying retention time zones where ion suppression or enhancement occurs[5]. A more quantitative approach is the post-extraction spike method, where you compare the analyte's response in a blank matrix extract that has been spiked after extraction to its response in a pure solvent. A significant difference between the two indicates the presence of matrix effects[6].

Q3: What are the main strategies to reduce or compensate for matrix effects?

A3: Strategies can be broadly categorized into three areas:

  • Sample Preparation: Employing effective sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) can remove a significant portion of interfering matrix components.[3][7][8]

  • Chromatographic Optimization: Adjusting the LC method (e.g., mobile phase composition, gradient, or column chemistry) can improve the separation of this compound from interfering compounds, thus minimizing co-elution.[1][3]

  • Calibration Strategies: To compensate for matrix effects that cannot be eliminated, methods like matrix-matched calibration or the use of stable isotope-labeled internal standards are highly effective.[1][3][9] Simple dilution of the sample extract can also be a viable strategy if instrument sensitivity is sufficient.[10]

Q4: When should I use a stable isotope-labeled (SIL) internal standard for this compound analysis?

A4: A stable isotope-labeled internal standard is the most recognized and robust technique to correct for matrix effects.[2][11] You should use a SIL-IS when high accuracy and precision are required. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing the ratio between the analyte and the standard to remain constant for reliable quantification.[1][11][12] This approach is particularly valuable for complex or highly variable matrices.

Q5: Can the QuEChERS method eliminate matrix effects completely?

A5: The QuEChERS method is highly effective for sample cleanup in pesticide residue analysis and significantly reduces matrix components.[13][14] However, it may not completely eliminate all interferences, especially in complex matrices like tea, cocoa, or spices.[8][15] Often, QuEChERS is used in combination with other strategies, such as matrix-matched calibration or the use of dSPE cleanup sorbents like PSA (primary secondary amine) or GCB (graphitized carbon black), to achieve the desired data quality.[14]

Troubleshooting Guides

Issue 1: I am observing significant signal suppression for this compound in a complex matrix (e.g., spinach, tea). What are my options?

Answer: When facing strong signal suppression, a multi-step approach is recommended.

  • Optimize Sample Cleanup: Ensure your QuEChERS or SPE cleanup step is adequate for the matrix. For highly pigmented samples like spinach, consider using graphitized carbon black (GCB) in the dispersive SPE (dSPE) step to remove chlorophyll.[14] For fatty matrices, C18 sorbent can be effective.[14] A pass-through SPE cleanup can also be a quick and effective alternative to dSPE.[8]

  • Dilute the Extract: A simple and effective method is to dilute the final extract.[3] This reduces the concentration of matrix components entering the ion source. Test a series of dilutions (e.g., 1:5, 1:10, 1:20) to find a balance between reducing matrix effects and maintaining sufficient sensitivity for this compound detection.[10]

  • Implement Matrix-Matched Calibration: If suppression persists, create your calibration standards in a blank matrix extract that has undergone the full sample preparation process.[9][16] This ensures that the standards and samples experience similar matrix effects, thereby compensating for the suppression.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most reliable solution. An this compound-specific SIL-IS will co-elute and be affected by the matrix in the same way as the target analyte, providing the most accurate correction.[11][17]

Issue 2: My recovery results for this compound are inconsistent across different batches of the same sample type. Could this be a matrix effect?

Answer: Yes, variability in matrix composition between samples can lead to inconsistent recovery and poor reproducibility.[5][17]

  • Cause: Matrix effects are highly dependent on the specific composition of each sample. Even within the same crop type, factors like ripeness, variety, and growing conditions can alter the matrix, leading to different degrees of ion suppression or enhancement from sample to sample.

  • Solution: This scenario strongly calls for the use of a stable isotope-labeled internal standard.[11] Since the SIL-IS is added to each sample prior to extraction, it accounts for variability in both the sample preparation process and the matrix effect, dramatically improving consistency and accuracy. If a SIL-IS is not available, matrix-matched calibration for each batch may be necessary, though this is more labor-intensive.[16]

Quantitative Data Summary

The following tables summarize typical performance metrics and matrix effect classifications encountered in multi-residue pesticide analysis by LC-MS/MS.

Table 1: General Method Performance Criteria

Parameter Typical Acceptance Range Source
Recovery 70% - 120% [8]
Repeatability (RSDr) ≤ 20% [8][13]

| Linearity (R²) | ≥ 0.99 |[13] |

Table 2: Classification of Matrix Effects (ME)

Classification ME Value Range Description Source
Weak ME -20% < ME < 20% Minor signal suppression or enhancement. [18]
Medium ME -50% < ME ≤ -20% or 20% ≤ ME < 50% Moderate signal suppression or enhancement. [18]

| Strong ME | ME ≤ -50% or ME ≥ 50% | Significant signal suppression or enhancement. |[18] |

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation (AOAC Method Example)

This protocol outlines the general steps for extracting this compound from a food matrix.

  • Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Hydration (if needed): Add an appropriate amount of water if the sample has low moisture content.

  • Extraction Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile.

  • Homogenization (Grinding): Add two ceramic homogenizers to the tube to aid in breaking up the sample.[14]

  • Extraction/Partitioning Salts: Add the AOAC-specified salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc).

  • Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. The top layer is the acetonitrile extract containing the pesticides.[14]

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 8 mL) of the supernatant to a dSPE tube containing anhydrous MgSO₄ and relevant sorbents (e.g., PSA, C18, or GCB, depending on the matrix).[14]

  • Vortex & Centrifuge: Vortex the dSPE tube for 1 minute, then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm filter before injecting it into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows for the calculation of the percentage of matrix effect (%ME).

  • Prepare Standard in Solvent (A): Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Prepare Post-Extraction Spiked Sample (B): Obtain a blank matrix extract by performing the full sample preparation procedure (Protocol 1) on a sample known to be free of this compound. Spike a known amount of this compound standard into this final, clean extract to achieve the same final concentration as solution (A).

  • Analysis: Inject both solutions (A) and (B) into the LC-MS/MS system and record the peak area for this compound.

  • Calculation: Calculate the %ME using the following formula: %ME = ((Peak Area in B / Peak Area in A) - 1) * 100

    • A negative value indicates ion suppression.

    • A positive value indicates ion enhancement.

Visualizations

Matrix_Effect_Workflow cluster_prep Phase 1: Sample Preparation & Initial Analysis cluster_eval Phase 2: Evaluation of Matrix Effects cluster_mitigate Phase 3: Mitigation Strategy cluster_validate Phase 4: Validation Start Start: this compound Analysis in New Matrix Prep Perform Sample Prep (e.g., QuEChERS) Start->Prep Analysis Analyze Sample by LC-MS/MS Prep->Analysis Check Results Unreliable? (Poor recovery, high RSD) Analysis->Check Quantify Quantify Matrix Effect (Post-Extraction Spike Method) Check->Quantify Yes Decision Is ME Significant? (e.g., > ±20%) Quantify->Decision Strategy Select Mitigation Strategy: 1. Optimize Cleanup 2. Dilute Extract 3. Matrix-Matched Cal. 4. Use SIL-IS Decision->Strategy Yes End End: Reliable Method Decision->End No Revalidate Re-validate Method (Accuracy, Precision) Strategy->Revalidate Revalidate->End Mitigation_Strategy_Decision_Tree cluster_cost Cost & Time Considerations cluster_sensitivity Instrument Sensitivity cluster_matrix Matrix Availability Start Significant Matrix Effect Detected SIL_Available Is Stable Isotope-Labeled Internal Standard (SIL-IS) Available & Affordable? Start->SIL_Available Use_SIL Use SIL-IS (Most Robust Method) SIL_Available->Use_SIL Yes Sensitivity Is Instrument Sensitivity High? SIL_Available->Sensitivity No Dilute Dilute Sample Extract Sensitivity->Dilute Yes Blank_Matrix Is Blank Matrix Available? Sensitivity->Blank_Matrix No MM_Cal Use Matrix-Matched Calibration Blank_Matrix->MM_Cal Yes Cleanup Optimize Sample Cleanup (dSPE, SPE) Blank_Matrix->Cleanup No QuEChERS_Workflow cluster_step1 Step 1: Extraction & Partitioning cluster_step2 Step 2: Dispersive SPE Cleanup s1 1. Weigh 15g Homogenized Sample into Tube s2 2. Add 15mL Acetonitrile (+ 1% Acetic Acid) s1->s2 s3 3. Add Extraction Salts (MgSO4, NaOAc) s2->s3 s4 4. Shake Vigorously (1 min) & Centrifuge (5 min) s3->s4 s5 5. Transfer Supernatant to dSPE Tube s4->s5 s6 dSPE Tube Contains: - Anhydrous MgSO4 - PSA / C18 / GCB s5->s6 s7 6. Vortex (1 min) & Centrifuge (5 min) s5->s7 s8 Final Extract for LC-MS/MS Analysis s7->s8

References

Technical Support Center: Optimizing Isazofos Application Rates for Nematode Control Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing isazofos for nematode control studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it control nematodes?

This compound is an organophosphate pesticide that acts as a nematicide and insecticide.[1] It functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode.[1]

Q2: What are the typical application rates for this compound in research settings?

Application rates for this compound can vary significantly based on the target nematode species, soil type, and experimental setup (e.g., in vitro, greenhouse pot, or field micro-plot). It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental conditions. Below are some reported application rates from research studies to serve as a starting point.

Q3: How does soil type affect the efficacy of this compound?

Soil composition plays a critical role in the effectiveness of this compound. Factors such as organic matter content, pH, and soil texture influence its persistence and availability.

  • Organic Matter: Soils with high organic matter content may require higher application rates as this compound can bind to organic particles, reducing its availability to the target nematodes.

  • pH: this compound degradation is faster in alkaline soils (pH > 7).[3] This can reduce its persistence and efficacy.

  • Soil Texture: Sandy soils, with larger pore sizes, may allow for better distribution of this compound but also potentially faster leaching.[4][5] Clay soils, with smaller particle sizes, might lead to stronger adsorption and slower movement.[4][6]

Q4: What is the half-life of this compound in soil?

The persistence of this compound in soil is relatively short. Its half-life can range from a few days to several weeks, depending on environmental conditions such as soil pH, temperature, and microbial activity.[3] Faster degradation is often observed in soils with a history of this compound application due to the adaptation of soil microorganisms.[3]

Troubleshooting Guide

Problem 1: Inconsistent or no nematode mortality observed after this compound application.

  • Possible Cause 1: Incorrect Application Rate. The concentration of this compound may be too low to be effective against the target nematode species.

    • Solution: Conduct a dose-response bioassay to determine the lethal concentration (LC50) or effective concentration (EC50) for your specific nematode species and experimental conditions. Start with a range of concentrations based on literature values.

  • Possible Cause 2: Rapid Degradation of this compound. The compound may be degrading too quickly in your experimental system.

    • Solution: Check the pH of your soil or in vitro medium; this compound degrades faster in alkaline conditions.[3] For in vitro assays, prepare fresh solutions for each experiment. Consider the temperature of your experiment, as higher temperatures can accelerate degradation.

  • Possible Cause 3: Sub-optimal Bioassay Conditions. The health and life stage of the nematodes can influence their susceptibility.

    • Solution: Use nematodes of a consistent age and life stage (e.g., second-stage juveniles, J2) for your assays. Ensure proper aeration and moisture levels in soil-based assays.

Problem 2: High variability in results between replicates.

  • Possible Cause 1: Uneven Application of this compound. In soil assays, the nematicide may not be uniformly distributed.

    • Solution: Ensure thorough mixing of this compound with the soil for pot studies. For liquid applications, ensure even drenching of the soil surface.

  • Possible Cause 2: Inconsistent Nematode Inoculation. The number of nematodes per replicate may vary.

    • Solution: Carefully count and add a consistent number of nematodes to each replicate.

  • Possible Cause 3: Environmental Gradients. Variations in temperature, light, or moisture across the experimental setup can affect nematode behavior and this compound efficacy.

    • Solution: Randomize the placement of your experimental units (e.g., pots, micro-plates) to minimize the impact of environmental gradients.

Problem 3: Difficulty in preparing stable this compound solutions for in vitro assays.

  • Possible Cause: Low Water Solubility. this compound has limited solubility in water.

    • Solution: Prepare a stock solution in an appropriate organic solvent (e.g., acetone or DMSO) and then dilute it to the final working concentrations in your aqueous assay medium. Ensure the final solvent concentration is low enough to not affect the nematodes (typically <1%). Include a solvent-only control in your experiment.

Data Presentation

Table 1: Reported Application Rates of this compound and Other Organophosphates for Nematode Control in Research

NematicideTarget NematodeApplication RateSoil Type/MediumReference
This compoundGeneral (Non-volatile nematicides)2 - 10 kg a.i./haNot specified[7]
CadusafosMeloidogyne incognita0.1 g/kg soil (formulated)Not specified (Greenhouse)[1]
FenamiphosMeloidogyne incognitaSub-lethal concentrations of 0.25, 1, 2, and 5 ppmIn vitro and Pot experiments[8]
EthoprophosMeloidogyne incognitaSub-lethal concentrations of 0.25, 1, 2, and 5 ppmIn vitro and Pot experiments[8]
FosthiazateHeterodera glycines2.18 - 13.62 mg/LIn vitro[9]

Table 2: Reported LC50/EC50 Values for Organophosphate Nematicides Against Plant-Parasitic Nematodes

NematicideTarget NematodeEndpointLC50/EC50 ValueExposure TimeReference
FenamiphosMeloidogyne incognitaMortality (J2)12.73 mg/L24, 48, 72 hrs[10]
FosthiazateMeloidogyne incognitaMortality (J2)8.61 mg/L24, 48, 72 hrs[10]
CadusafosMeloidogyne incognitaMortality (J2)Not specified, but least effective of those tested48 hrs[11]
CyclobutrifluramMeloidogyne incognitaMotility (J2)0.48 µg/ml2 hrs[12]
CyclobutrifluramRotylenchulus reniformisMotility (J2)1.07 µg/ml2 hrs[12]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Bioassay for this compound

This protocol details a method to determine the direct toxicity of this compound to nematodes in a liquid medium.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent (e.g., acetone or DMSO)

  • Sterile distilled water or a suitable buffer

  • Multi-well plates (e.g., 24- or 96-well)

  • Nematode suspension (e.g., Meloidogyne incognita J2s) at a known concentration

  • Stereomicroscope

  • Pipettes and sterile tips

  • Incubator

Methodology:

  • Prepare a Stock Solution: Dissolve a known weight of this compound in a minimal amount of solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in sterile distilled water or buffer to achieve a range of desired test concentrations. Ensure the final solvent concentration in all treatments, including the control, is consistent and non-toxic to the nematodes (e.g., ≤1%).

  • Nematode Suspension: Prepare a nematode suspension in sterile water and adjust the concentration to approximately 50-100 nematodes per 100 µL.

  • Assay Setup:

    • Add a specific volume of each this compound dilution to the wells of a multi-well plate.

    • Add a solvent control (water/buffer with the same concentration of solvent as the treatments).

    • Add a negative control (water/buffer only).

    • Add the nematode suspension to each well.

    • Set up at least three to four replicates for each treatment and control.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

  • Data Collection: At predetermined time points (e.g., 24, 48, and 72 hours), observe the nematodes under a stereomicroscope. A nematode is considered dead if it is immobile and does not respond to gentle probing with a fine needle.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis or a similar statistical method to determine the LC50 (lethal concentration for 50% of the population).

Protocol 2: Soil-Based Dose-Response Bioassay for this compound

This protocol outlines a method to assess the efficacy of this compound against nematodes in a soil environment.

Materials:

  • This compound (formulated product or technical grade)

  • Autoclaved or pasteurized soil (e.g., sandy loam)

  • Pots or containers of a uniform size

  • Nematode inoculum (Meloidogyne spp. eggs or J2s)

  • Host plants (e.g., tomato seedlings)

  • Greenhouse or growth chamber with controlled conditions

Methodology:

  • Soil Preparation: Use autoclaved or pasteurized soil to eliminate existing nematodes and microorganisms that might degrade the this compound. Adjust soil moisture to a suitable level for the host plant and nematodes.

  • This compound Application:

    • Calculate the amount of this compound needed for each pot to achieve a range of application rates (e.g., in mg a.i./kg soil).

    • For granular formulations, thoroughly mix the granules with the soil for each pot.

    • For liquid formulations, drench the soil surface evenly with the prepared solution.

    • Include an untreated control.

  • Nematode Inoculation:

    • Inoculate each pot with a known number of nematode eggs or J2s. This can be done before or after planting the host, depending on the experimental design.

  • Planting: Transplant a healthy seedling of the host plant into each pot.

  • Incubation: Maintain the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the plants as needed.

  • Data Collection: After a predetermined period (e.g., 4-6 weeks), carefully remove the plants from the pots.

    • Wash the roots gently to remove soil.

    • Rate the level of root galling using a standard rating scale (e.g., 0-5 or 0-10).

    • Nematode populations in the soil and roots can be extracted and counted.

  • Data Analysis: Compare the root galling indices and nematode population densities between the different this compound concentrations and the untreated control. Use appropriate statistical analysis (e.g., ANOVA) to determine significant differences.

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions setup_plate Set up Multi-well Plate prep_dilutions->setup_plate prep_nematodes Prepare Nematode Suspension add_nematodes Add Nematodes prep_nematodes->add_nematodes setup_plate->add_nematodes incubate Incubate add_nematodes->incubate observe Observe Mortality incubate->observe analyze Calculate LC50 observe->analyze

Caption: Workflow for the in vitro dose-response bioassay.

experimental_workflow_soil cluster_prep Preparation cluster_growth Growth cluster_analysis Analysis prep_soil Prepare Soil apply_this compound Apply this compound prep_soil->apply_this compound inoculate_nematodes Inoculate Nematodes apply_this compound->inoculate_nematodes plant Plant Host inoculate_nematodes->plant incubate Incubate in Greenhouse plant->incubate assess_galls Assess Root Galling incubate->assess_galls extract_nematodes Extract & Count Nematodes incubate->extract_nematodes analyze Statistical Analysis assess_galls->analyze extract_nematodes->analyze

Caption: Workflow for the soil-based dose-response bioassay.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Cell) ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Depolarization Membrane Depolarization nAChR->Depolarization Opens ion channel Contraction Muscle Contraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis Continuous This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits AChE->ACh Breaks down

References

Isazofos degradation product interference in analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isazofos analytical assays, specifically focusing on interference from its degradation products.

Troubleshooting Guide: this compound Degradation Product Interference

Unexpected peaks, poor analyte recovery, and inconsistent quantification in this compound analysis can often be attributed to the presence of its degradation products. The primary degradation pathways for this compound, an organothiophosphate pesticide, are hydrolysis and oxidation, leading to the formation of more polar metabolites. These metabolites can co-elute with the parent compound or cause matrix effects, leading to analytical interference.

Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Unexpected Peaks in Chromatogram Presence of this compound degradation products such as 5-chloro-1-isopropyl-3-triazolol or the this compound oxon metabolite.- Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to resolve the parent compound from its degradation products. - Confirm Identity of Interfering Peak: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and tentative formula for the unknown peak. Compare the fragmentation pattern with known spectra of this compound metabolites if available.
Poor Recovery of this compound Matrix Effects: Co-elution of polar degradation products can suppress or enhance the ionization of this compound in the mass spectrometer source.[1][2][3] Degradation during Sample Preparation: this compound may degrade in the sample extract, especially if the pH is alkaline or if the sample is exposed to high temperatures.- Improve Sample Cleanup: Utilize solid-phase extraction (SPE) with a sorbent that can effectively remove polar interferences. - Use Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound can help compensate for matrix effects and variations in recovery. - Control Sample Preparation Conditions: Ensure that the pH of the extraction solvent is neutral or slightly acidic. Avoid excessive heat during solvent evaporation steps.
Inaccurate Quantification Co-elution and Isobaric Interference: A degradation product may have the same nominal mass as a fragment ion of this compound, leading to artificially high quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.- Select Specific MRM Transitions: Choose MRM transitions that are unique to this compound and are not present in the mass spectra of its degradation products. - Chromatographic Resolution: Ensure baseline separation of this compound from any interfering degradation products.
Shifting Retention Times High concentrations of polar degradation products can alter the chromatographic environment, leading to shifts in the retention time of this compound.[1]- Dilute the Sample: If the concentration of interfering compounds is very high, dilution may help to mitigate their effect on the chromatography. - Re-equilibrate the Column: Ensure adequate column re-equilibration between injections to maintain consistent chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of this compound that I should be aware of?

A1: The two primary degradation products of concern are:

  • 5-chloro-1-isopropyl-3-triazolol: This is the major product of this compound hydrolysis. It is significantly more polar than the parent compound.

  • This compound Oxon: Organothiophosphates like this compound can be oxidized to their corresponding oxon analogs.[4][5] The oxon is often more toxic and can have different chromatographic and mass spectrometric properties.

Q2: My this compound peak is showing significant tailing. Could this be related to degradation products?

A2: While peak tailing can have multiple causes (e.g., column degradation, active sites in the flow path), the presence of high concentrations of polar degradation products in the sample matrix can contribute to poor peak shape. These polar compounds can interact with the stationary phase and affect the chromatography of the target analyte.

Q3: How can I confirm the presence of 5-chloro-1-isopropyl-3-triazolol in my samples?

A3: Confirmation requires a reference standard for 5-chloro-1-isopropyl-3-triazolol. You can then compare the retention time and mass spectrum of the suspected peak in your sample with that of the standard. In the absence of a standard, high-resolution mass spectrometry can provide an accurate mass measurement, which can be used to propose a molecular formula and tentatively identify the compound.

Q4: Are there specific mass spectral fragments I should monitor for this compound and its key degradation products?

A4: Yes, monitoring specific m/z values is key to identification and quantification. Based on available data, here are some important ions:

Compound[M+H]⁺ (protonated molecule)Key Fragment Ions (m/z)
This compound 314.0286, 258, 175, 131
This compound Oxon (Predicted) 298.0Fragments would differ from this compound due to the P=O bond.
5-chloro-1-isopropyl-3-triazolol (Predicted) 162.0Fragmentation would involve the triazole ring structure.

Q5: Can I use Gas Chromatography (GC) for the analysis of this compound and its degradation products?

A5: this compound itself is amenable to GC analysis.[6][7] However, its primary degradation product, 5-chloro-1-isopropyl-3-triazolol, is significantly more polar and may exhibit poor chromatographic performance on standard non-polar GC columns. Derivatization may be necessary for the analysis of this polar metabolite by GC. Liquid chromatography (LC) is often better suited for the simultaneous analysis of a parent pesticide and its more polar metabolites.[5]

Experimental Protocols

Protocol 1: Sample Extraction for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Homogenization: Homogenize 10 g of the sample.

  • Extraction:

    • To the homogenized sample, add 10 mL of acetonitrile.

    • Add an appropriate internal standard (e.g., isotope-labeled this compound).

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine) sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • This compound: 314.0 -> 175.1 (Quantifier), 314.0 -> 258.1 (Qualifier)

    • Note: MRM transitions for degradation products would need to be optimized using their respective standards.

Visualizations

Isazofos_Degradation_Pathway This compound This compound (C9H17ClN3O3PS) Hydrolysis Hydrolysis (e.g., in soil, alkaline conditions) This compound->Hydrolysis P-O Cleavage Oxidation Oxidation (e.g., metabolic activation) This compound->Oxidation P=S to P=O Triazolol 5-chloro-1-isopropyl-3-triazolol (More Polar) Hydrolysis->Triazolol Oxon This compound Oxon (More Reactive) Oxidation->Oxon

Caption: this compound degradation pathways leading to potential analytical interferences.

Troubleshooting_Workflow start Analytical Issue Encountered (e.g., unexpected peaks, poor recovery) check_chromatography Review Chromatogram for Co-elution or Poor Peak Shape start->check_chromatography check_ms Examine Mass Spectra of Suspect Peaks check_chromatography->check_ms optimize_separation Optimize Chromatographic Method (e.g., gradient, column) check_chromatography->optimize_separation Co-elution Observed improve_cleanup Enhance Sample Cleanup to Remove Interferences check_chromatography->improve_cleanup Matrix Effects Suspected confirm_identity Confirm Identity of Interferent (HRMS, Reference Standard) check_ms->confirm_identity Unknown Peak Detected adjust_quant Adjust Quantification Method (e.g., specific MRM transitions) optimize_separation->adjust_quant use_is Incorporate Isotope-Labeled Internal Standard improve_cleanup->use_is resolved Issue Resolved use_is->resolved confirm_identity->adjust_quant adjust_quant->resolved

Caption: A logical workflow for troubleshooting this compound analytical assay interferences.

References

Reducing variability in Isazofos bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Isazofos bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is an organophosphate insecticide and nematicide.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve impulses, paralysis, and ultimately, death of the pest.

Q2: What are the most common sources of variability in this compound bioassays?

Variability in bioassays can arise from several factors, broadly categorized as biological, environmental, and procedural. Key sources include:

  • Biological Variation:

    • Genetic differences within the test organism population.

    • Differences in the life stage and age of the test organisms.[2]

    • The overall health and nutritional status of the organisms.

  • Environmental Conditions:

    • Fluctuations in temperature, humidity, and light intensity during the assay.[3][4]

    • The pH of the assay medium or solvent can affect the stability and bioavailability of this compound.[5]

  • Procedural Inconsistencies:

    • Inaccurate preparation of this compound stock solutions and dilutions.

    • Inconsistent application of the test substance to the organisms or substrate.

    • Variations in exposure time.[2]

    • Operator-dependent differences in handling and observation.

Q3: How should I prepare and store this compound solutions for bioassays?

Proper preparation and storage of this compound solutions are critical for obtaining consistent results.

  • Solvent Selection: Use a high-purity, volatile solvent in which this compound is readily soluble. Acetone is a commonly used solvent for many organophosphate insecticides.[6]

  • Stock Solution: Prepare a concentrated stock solution from which serial dilutions can be made. This minimizes weighing errors.

  • Storage: Store stock solutions in airtight, glass containers in a refrigerator or freezer to minimize degradation.[6] Organophosphate stability can be affected by light and temperature, so storage in the dark is recommended.[7] Aqueous solutions of some organophosphates can degrade over time, so it is advisable to prepare fresh dilutions for each experiment.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound bioassays.

Problem 1: High Variability in Mortality/Inhibition Rates Between Replicates

High variability between replicates can obscure the true dose-response relationship.

Possible Cause Troubleshooting Step
Inconsistent Organism Health/Age Ensure that all test organisms are from the same cohort, of a similar age and size, and have been reared under identical conditions. Discard any unhealthy or abnormal individuals.
Uneven Application of this compound For topical applications, ensure the microapplicator is calibrated correctly and the droplet is applied to the same location on each organism. For substrate-based assays, ensure even mixing of this compound in the medium.
Fluctuating Environmental Conditions Conduct all replicates simultaneously in a controlled environment chamber with stable temperature, humidity, and light.[3][4]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions and application volumes.
Problem 2: No or Low Mortality/Inhibition Even at High Concentrations

This could indicate a problem with the this compound solution, the test organisms, or the experimental setup.

Possible Cause Troubleshooting Step
Degraded this compound Solution Prepare a fresh stock solution of this compound. Organophosphates can degrade, especially in aqueous solutions or when exposed to light and high temperatures.[8][9]
Resistant Organism Population The target population may have developed resistance to organophosphates.[10] Consider testing a known susceptible population as a positive control.
Incorrect Assay Conditions Review the literature for optimal bioassay conditions for your specific test organism. Factors like temperature can significantly impact insecticide efficacy.[3]
Insufficient Exposure Time The duration of the assay may not be long enough for the toxic effects of this compound to manifest. Conduct a time-course experiment to determine the optimal endpoint.[2]
Problem 3: Non-Linear or Unexpected Dose-Response Curve

A non-linear dose-response curve can make it difficult to calculate LC50/EC50 values accurately.

Possible Cause Troubleshooting Step
Solubility Issues at High Concentrations This compound may not be fully dissolved at the highest concentrations, leading to a plateau in the dose-response curve. Visually inspect the solutions and consider using a different solvent or a co-solvent.
Hormesis At very low doses, some compounds can have a stimulatory effect, leading to a U-shaped dose-response curve. If this is observed, it should be noted, and the analysis should focus on the inhibitory part of the curve.
Inappropriate Range of Concentrations The selected concentrations may be too high or too low to capture the full sigmoidal dose-response curve. Conduct a range-finding experiment with a wider spread of concentrations.
Statistical Model Ensure that the statistical model used to fit the dose-response curve is appropriate for the data. A four-parameter logistic model is often suitable for sigmoidal curves.

Experimental Protocols and Data

General Protocol for Nematicide Bioassay with Meloidogyne incognita

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Nematode Culture: Culture Meloidogyne incognita on a suitable host plant (e.g., tomato) to obtain a consistent supply of second-stage juveniles (J2).

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this, prepare a series of dilutions in distilled water containing a small amount of a non-ionic surfactant to aid in dispersion.

  • Exposure: In a 96-well plate or similar container, add a known number of J2 (e.g., 50-100) to each well containing the different this compound concentrations. Include a solvent-only control and a water-only control.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, or 72 hours).[11]

  • Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to a gentle touch with a fine probe are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality using Abbott's formula, and determine the LC50 value using probit analysis.

Comparative LC50 Data for Nematicides against Meloidogyne incognita
NematicideLC50 (mg/L) after 48hReference
Abamectin5.39[11]
Fenamiphos12.73[11]
Fosthiazate8.61[11]
Oxamyl9.53[11]
Fluopyram3.47[11]
General Protocol for Insecticide Bioassay with Spodoptera litura

This is a generalized leaf-dip bioassay protocol.

  • Insect Rearing: Rear a culture of Spodoptera litura on an artificial diet under controlled conditions to obtain larvae of a consistent age and size (e.g., third instar).

  • This compound Solution Preparation: Prepare a stock solution and serial dilutions of this compound in water with a surfactant.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., castor or cabbage) into the this compound solutions for a set time (e.g., 10-30 seconds) and allow them to air dry. A control group of leaves should be dipped in the solvent-surfactant solution only.

  • Exposure: Place one treated leaf and one larva into a petri dish or individual container.

  • Incubation: Maintain the containers at a constant temperature and humidity for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: Record the number of dead larvae at the end of the exposure period.

  • Data Analysis: Calculate the percentage mortality, correct for control mortality, and determine the LC50 value.

Comparative LC50 Data for Insecticides against Spodoptera litura

The following table provides LC50 values for various insecticides against S. litura from a leaf-dip bioassay, which can be used as a reference.

InsecticideLC50 (ppm)Reference
Chlorantraniliprole0.0001[12]
Emamectin benzoate0.0002[12]
Indoxacarb0.0012[12]
Spinosad0.0071[12]

Visualizations

Organophosphate_Mode_of_Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Inhibited_AChE Inhibited AChE Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Stimulates This compound This compound This compound->AChE Inhibits

Caption: Mode of action of this compound, an acetylcholinesterase inhibitor.

Bioassay_Workflow start Start rearing Organism Rearing (e.g., Nematodes, Insects) start->rearing solution_prep This compound Stock Solution & Serial Dilutions start->solution_prep exposure Exposure of Organisms to this compound Concentrations rearing->exposure solution_prep->exposure incubation Incubation under Controlled Conditions exposure->incubation assessment Mortality/Inhibition Assessment incubation->assessment data_analysis Data Analysis (LC50/EC50 Calculation) assessment->data_analysis end End data_analysis->end

Caption: Generalized workflow for an this compound bioassay.

References

Validation & Comparative

Comparative Efficacy of Isazofos and Other Organophosphate Nematicides: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the nematicidal efficacy of isazofos against other prominent organophosphate alternatives, including cadusafos, fenamiphos, and ethoprophos. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data supported by experimental evidence.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound and other organophosphate nematicides share a common mechanism of action. They are potent inhibitors of the enzyme acetylcholinesterase (AChE) within the nervous system of nematodes.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these nematicides cause an accumulation of ACh, leading to continuous and uncontrolled nerve impulses. This results in paralysis and eventual death of the nematode.[1][2][3]

The general pathway involves the organophosphate compound binding to the active site of the AChE enzyme, phosphorylating it and rendering it inactive. This disruption of neurotransmission is the basis for their nematicidal activity.

Organophosphate_MoA ACh_receptor Acetylcholine Receptor Stimulation Continuous Nerve Stimulation ACh_receptor->Stimulation Leads to AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) ACh->ACh_receptor Binds to ACh->AChE Degraded by Paralysis Paralysis & Death Stimulation->Paralysis OP Organophosphate Nematicide (e.g., this compound) OP->AChE Inhibits

Caption: Mechanism of action for organophosphate nematicides.

Comparative Efficacy Data

The effectiveness of organophosphate nematicides is highly dependent on the target nematode species, crop, soil type, and application rate. The following tables summarize quantitative data from comparative studies.

Table 1: Efficacy of Cadusafos vs. This compound on Banana Nematodes

A field study in the Ivory Coast compared the efficacy of cadusafos and this compound in reducing populations of key nematode pests on banana plants over a six-month period. Cadusafos was generally more effective, even at lower doses, while this compound showed the least efficacy, particularly against nematodes within the corm.[4][5]

Treatment (Active Ingredient, a.i.)Dosage (g a.i./plant)% Reduction in Soil% Reduction in Roots% Reduction in Corm
Cadusafos 2.083.389.296.6
Cadusafos 4.091.994.698.4
This compound 2.577.586.876.8
Aldicarb (Carbamate) 2.586.493.392.9
Data sourced from a study on banana cv. Poyo, targeting a complex of nematodes including Radopholus similis, Helicotylenchus multicinctus, and Hoplolaimus pararobustus.[4][5]
Table 2: Efficacy of Cadusafos and Fenamiphos on Root-Knot Nematodes (Meloidogyne spp.)

A separate field study assessed the performance of several nematicides against root-knot nematodes. In this trial, the efficacy of both fenamiphos and cadusafos was found to be inadequate for different reasons. Fosthiazate, another organophosphate, proved most effective due to its persistence in soil.[6]

NematicideKey FindingReported Efficacy
Fosthiazate Most efficient nematicide testedLong soil persistence provided adequate control.
Oxamyl (Carbamate) Provided adequate control for 48-56 daysEfficacy diminished due to rapid field dissipation.
Fenamiphos Failed to provide adequate controlRapid degradation by soil microorganisms.[6]
Cadusafos Failed to provide adequate controlInability to reduce nematode populations even at high soil concentrations.[6]
This study highlights the critical role of environmental factors and soil persistence in nematicide efficacy.[6]
Table 3: In Vitro Toxicity of Cadusafos and Fenitrothion against Meloidogyne incognita

A laboratory experiment measured the direct toxicity of two organophosphates on second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita. Mortality was assessed at different time points.[7]

TreatmentConcentration (ppm)% Mortality (24 hrs)% Mortality (48 hrs)% Mortality (72 hrs)
Cadusafos 10045.366.789.3
Cadusafos 20056.778.096.0
Fenitrothion 10034.754.776.7
Fenitrothion 20044.764.784.7
Data from an in vitro nematicidal assay.[7] Abamectin, a biopesticide, was found to be the most toxic compound in this particular study.[7]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are the protocols for two key types of experiments cited in this guide.

Protocol 1: Field Efficacy Trial for Nematicides on Banana

This protocol is based on the methodology used to compare cadusafos and this compound in the Ivory Coast.[4][5]

  • Experimental Design: Randomized block design with multiple replicates per treatment. Each plot contains a set number of banana plants (e.g., cv. Poyo).

  • Treatments:

    • Untreated Control

    • Cadusafos (e.g., 1g, 2g, 4g a.i./plant)

    • This compound (e.g., 2.5g a.i./plant)

    • Other standards like Aldicarb (e.g., 2.5g a.i./plant)

  • Application: Granular formulations are applied in the planting hole or around the base of established plants.

  • Sampling: Soil, root, and corm samples are collected at regular intervals (e.g., every 2 months) for a specified duration (e.g., one or more crop cycles).

  • Nematode Extraction:

    • Soil: Nematodes are extracted from soil subsamples (e.g., 250 cm³) using a centrifugation-flotation technique.

    • Roots & Corm: Nematodes are extracted from macerated root and corm tissue (e.g., 25g subsamples) using a mistifier chamber.

  • Data Analysis: Nematode populations (per species) are counted under a microscope. Efficacy is calculated as the percentage reduction in nematode populations relative to the untreated control. Agronomic data such as plant growth and bunch weight are also analyzed.

Caption: Experimental workflow for a field nematicide efficacy trial.

Protocol 2: In Vitro Nematicidal Bioassay

This protocol describes a typical laboratory experiment to determine the direct toxicity of nematicides to nematodes, based on the study of M. incognita.[7][8]

  • Nematode Culture: Meloidogyne incognita is cultured on susceptible host plants (e.g., tomato) in a greenhouse.

  • Juvenile & Egg Collection:

    • Egg masses are hand-picked from infected roots.

    • Second-stage juveniles (J2) are hatched from egg masses in water.

  • Bioassay Setup:

    • A suspension of a known number of J2 (e.g., 100 J2 in 1 ml of water) is placed in each well of a multi-well plate or a small petri dish.

    • An equal volume of the nematicide solution at various concentrations (e.g., 10, 50, 100, 200 ppm) is added to the wells.

    • A control treatment receives only distilled water. Each treatment is replicated (e.g., 3-4 times).

  • Incubation: The plates are incubated at a constant temperature (e.g., 25 ± 1°C).

  • Mortality Assessment:

    • The number of dead and viable nematodes is counted under a light microscope at set time intervals (e.g., 24, 48, 72 hours).

    • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Data Analysis: Mortality percentage is calculated for each treatment, often corrected for control mortality using Abbott's formula. This data can be used to calculate LC50 values (the concentration that kills 50% of the population).

In_Vitro_Workflow A Culture M. incognita on Tomato Plants B Harvest Egg Masses & Hatch J2 Juveniles A->B D Aliquot J2 Suspension into Assay Plates B->D C Prepare Nematicide Stock Solutions E Add Nematicide Dilutions to Wells C->E D->E F Incubate at 25°C E->F G Count Live/Dead Nematodes (24, 48, 72 hrs) F->G H Calculate % Mortality & LC50 Values G->H

Caption: Workflow for an in vitro nematicidal bioassay.

Conclusion

The comparative data indicates that this compound is an older organophosphate nematicide that is often outperformed by other compounds within the same class, such as cadusafos, in specific applications like banana cultivation.[4] However, the efficacy of any nematicide is not absolute and is subject to significant variability based on environmental factors. Studies show that even more potent nematicides like cadusafos and fenamiphos can fail under conditions unfavorable to their activity, such as rapid microbial degradation or poor bioavailability in the soil.[6]

This compound is now considered obsolete and is no longer registered for use in many regions, including the United States and the European Union, due to toxicological and environmental concerns.[1][9] Researchers and professionals should consider these efficacy data and the significant impact of experimental conditions when evaluating nematicidal compounds. The trend in nematode management is moving away from broad-spectrum organophosphates towards more targeted and environmentally benign solutions.

References

Cross-Reactivity of Isazofos in Immunoassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, understanding the specificity of immunoassays is paramount for accurate and reliable pesticide residue analysis. This guide provides a detailed comparison of the cross-reactivity of the organophosphorus pesticide isazofos in a monoclonal antibody-based immunoassay, supported by experimental data and protocols.

A significant challenge in the development of immunoassays for pesticide detection is the potential for cross-reactivity, where the antibody binds to compounds structurally similar to the target analyte. This can lead to false-positive results or inaccurate quantification. This guide focuses on the cross-reactivity profile of this compound in a competitive indirect enzyme-linked immunosorbent assay (ciELISA).

Quantitative Cross-Reactivity Analysis

A study developing a monoclonal antibody (MAb-H1) for the detection of organophosphorus pesticides revealed significant cross-reactivity with this compound. The assay's sensitivity and specificity were evaluated by determining the half-maximal inhibitory concentration (IC50) and the cross-reactivity (CR) percentage for various pesticides. The cross-reactivity was calculated using the formula:

CR (%) = (IC50 of parathion-methyl / IC50 of tested pesticide) x 100

The following table summarizes the cross-reactivity of various organophosphorus pesticides in the ciELISA developed with the MAb-H1 antibody.

PesticideIC50 (ng/mL)Cross-Reactivity (%)
Parathion-methyl14.06100
This compound - High
Diazinon-High
Parathion12.07116.5
Coumaphos-11.9
Phoxim-9.6
Quinalphos-4.2
Dichlofenthion-3.6

Note: Specific IC50 values for this compound and Diazinon were not explicitly provided in the summarized data, but were noted as having high cross-reactivity. The cross-reactivity of Parathion exceeded 100%, indicating a higher affinity for the antibody than the reference compound, parathion-methyl.

Experimental Protocols

The development and execution of the competitive indirect ELISA (ciELISA) for the detection of organophosphorus pesticides, including this compound, involved the following key steps.

Hapten Synthesis and Immunogen Preparation

Three-dimensional structures of hapten-lysine conjugates were optimized using molecular modeling to mimic the conformations of hapten-bovine serum albumin (BSA) conjugates. These haptens were then conjugated to BSA using the active ester method to be used as immunogens for producing monoclonal antibodies in mice.

Monoclonal Antibody Production

BABL/c female mice were immunized subcutaneously with the prepared immunogens (hapten-BSA conjugates) over four consecutive times at three-week intervals. Standard procedures for cell fusion, hybridoma selection, and cloning were then employed to produce monoclonal antibodies (MAbs) against the organophosphorus pesticides.

Competitive Indirect ELISA (ciELISA)

The ciELISA was performed as follows:

  • Coating: Microtiter plates were coated with a coating antigen.

  • Competition: A mixture of the monoclonal antibody and the standard pesticide solution (or sample) was added to the wells and incubated. During this step, the free pesticide in the solution competes with the coating antigen for binding to the antibody.

  • Washing: The plates were washed to remove unbound antibodies and pesticides.

  • Secondary Antibody: A goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP) was added to the wells and incubated.

  • Substrate Addition: After another washing step, a substrate solution for the HRP enzyme was added, leading to a colorimetric reaction.

  • Measurement: The absorbance was measured at a wavelength of 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the pesticide in the sample.

Immunoassay Workflow

The following diagram illustrates the workflow of the competitive indirect ELISA used to assess the cross-reactivity of this compound.

ELISA_Workflow Coating Microtiter plate wells are coated with coating antigen Incubation Incubate Coating->Incubation Add Sample + MAb to coated wells Sample_Ab Sample (containing this compound) + Monoclonal Antibody (MAb) Sample_Ab->Incubation Wash1 Wash Incubation->Wash1 Competitive binding occurs Secondary_Ab Add Enzyme-labeled Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Substrate Add Substrate Wash2->Substrate Read Measure Absorbance Substrate->Read

Caption: Competitive Indirect ELISA Workflow.

Logical Relationship of Cross-Reactivity

The phenomenon of cross-reactivity in this immunoassay is dictated by the structural similarity between this compound and the immunizing hapten used to generate the monoclonal antibody. The antibody's binding site recognizes a specific epitope, and molecules with similar three-dimensional shapes and electrostatic potential can also bind, albeit with varying affinities.

Cross_Reactivity_Logic cluster_struct_sim Structural Similarity This compound This compound Binding Binding to MAb This compound->Binding Hapten Immunizing Hapten Antibody Monoclonal Antibody (MAb-H1) Hapten->Antibody Generates Antibody->Binding Binds Signal Signal Generation (Inverse to Concentration) Binding->Signal

Caption: Basis of this compound Cross-Reactivity.

Comparative Analysis of Isazofos Toxicity in Different Insect Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the differential toxicity of insecticides across various insect species is paramount for developing targeted and effective pest management strategies. This guide provides a comparative analysis of the toxicity of Isazofos, an organophosphate insecticide, with a focus on its mechanism of action and the methodologies used to assess its efficacy.

This compound, an organophosphate insecticide and nematicide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing rapid and uncontrolled firing of nerve impulses, ultimately resulting in paralysis and death of the insect.[2][3] While this compound is now considered obsolete in many regions, the principles of its toxic action and the methods for its evaluation remain relevant for the study of organophosphate insecticides as a class.

Comparative Toxicity Data

Due to the limited availability of direct comparative studies on the toxicity of this compound across a wide range of insect species in recent literature, this section presents representative toxicity data for other organophosphate insecticides. This data, presented in Table 1, serves to illustrate the variability in susceptibility that can be expected among different insect orders and species. The values, typically expressed as Lethal Dose 50 (LD50) or Lethal Concentration 50 (LC50), represent the dose or concentration of the insecticide required to kill 50% of a test population.

Table 1: Representative Organophosphate Toxicity in Various Insect Species (Illustrative)

Insect OrderInsect SpeciesOrganophosphateLD50/LC50Exposure RouteReference
DipteraMusca domestica (House Fly)Fenitrothion0.8880 mg/mL (LD50)Topical[2]
DipteraMusca domestica (House Fly)Malathion60.6269 mg/mL (LD50)Topical[2]
LepidopteraSpodoptera frugiperda (Fall Armyworm)Methomyl0.14 ppm (LC50)Leaf-dip[1]
LepidopteraSpodoptera frugiperda (Fall Armyworm)ChlorpyrifosNot specifiedNot specified[4]
HemipteraAphis gossypii (Cotton Aphid)Dimethoate0.333 ppm (LC50)Not specified[5]
ColeopteraTribolium castaneum (Red Flour Beetle)Malathion1.12 µ g/insect (LD50)TopicalN/A
HymenopteraApis mellifera (Honey Bee)Malathion0.15 µ g/bee (LD50)TopicalN/A

Disclaimer: The data in this table are for illustrative purposes to demonstrate the concept of differential toxicity and are not specific to this compound. Toxicity values can vary significantly based on the specific strain of insect, environmental conditions, and the exact bioassay methodology used.

Experimental Protocols

The determination of insecticide toxicity is typically carried out through standardized bioassays. The following is a generalized protocol for a topical application bioassay, a common method for assessing the contact toxicity of an insecticide.

Objective: To determine the median lethal dose (LD50) of an insecticide when applied topically to a specific insect species.

Materials:

  • Technical grade insecticide (e.g., this compound)

  • Acetone or other suitable solvent

  • Microsyringe or microapplicator

  • Test insects of a uniform age and stage (e.g., third-instar larvae or adult females)

  • Holding containers (e.g., Petri dishes or vials) with appropriate food and environmental conditions

  • Fume hood

  • Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the insecticide in the chosen solvent.

    • From the stock solution, prepare a series of serial dilutions to create a range of concentrations. A minimum of five concentrations plus a solvent-only control is recommended.

  • Insect Handling:

    • Immobilize the insects, typically by chilling them at a low temperature (e.g., -15°C for a short duration) to facilitate handling.[2]

  • Topical Application:

    • Using a calibrated microsyringe or microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each insect.

    • Treat a control group of insects with the solvent only.

    • Ensure a sufficient number of insects are used for each concentration and the control (typically 20-30 insects per replicate, with multiple replicates).

  • Incubation:

    • Place the treated insects in holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the species.

  • Mortality Assessment:

    • Record mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application.

    • An insect is considered dead if it is unable to make coordinated movements when gently prodded.

  • Data Analysis:

    • Correct the observed mortality for any control mortality using Abbott's formula.

    • Perform a probit or logit analysis on the dose-mortality data to calculate the LD50 value and its 95% confidence limits.

Visualizing Experimental and Molecular Pathways

To further elucidate the processes involved in determining insecticide toxicity and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Insecticide Dilutions C Immobilize Insects A->C B Acquire and Acclimate Test Insects B->C D Topical Application of Insecticide C->D E Incubate under Controlled Conditions D->E F Record Mortality Data E->F G Perform Probit/Logit Analysis F->G H Determine LD50/LC50 Values G->H

Caption: General workflow for an insecticide toxicity bioassay.

AChE_Inhibition cluster_process Process ACh Acetylcholine (ACh) (Neurotransmitter) Receptor Postsynaptic Receptor ACh->Receptor Binds Normal Normal Nerve Impulse: ACh binds to receptor, then is hydrolyzed by AChE. AChE Acetylcholinesterase (AChE) (Enzyme) AChE->ACh Hydrolyzes Receptor->AChE Release This compound This compound (Organophosphate) This compound->AChE Inhibits Inhibition Inhibition by this compound: This compound binds to and inactivates AChE. Result Result: ACh accumulates, leading to continuous nerve stimulation, paralysis, and death.

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Conclusion

References

Inter-Laboratory Validation of Isazofos Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of Isazofos residues. The information is intended to assist laboratories in selecting appropriate methods and in designing and participating in inter-laboratory validation studies to ensure the accuracy and reliability of their results. This compound is an organophosphate insecticide and nematicide, and its monitoring in food and environmental samples is crucial for consumer safety and environmental protection.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound residue analysis depends on various factors, including the matrix, required sensitivity, and available instrumentation. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques.[1][2][3]

Parameter GC-NPD GC-MS LC-MS/MS
Selectivity ModerateHighVery High
Sensitivity GoodHighVery High[4]
Limit of Detection (LOD) ng/L to µg/kg range[5]pg/L to ng/kg rangefg/L to pg/kg range[6]
Limit of Quantification (LOQ) ng/L to µg/kg rangepg/L to ng/kg rangefg/L to pg/kg range
Accuracy (% Recovery) 70-120%70-120%70-120%[6]
Precision (RSD) < 20%< 15%< 10%
Confirmation Capability LimitedGoodExcellent[7]
Matrix Effects Prone to interferenceCan be significantCan be significant, but manageable with techniques like matrix-matched calibration
Throughput HighMediumHigh
Cost LowMediumHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results in an inter-laboratory study. Below are generalized protocols for sample preparation and analysis.

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely adopted for pesticide residue analysis in food matrices due to its simplicity and efficiency.[8][9]

  • Homogenization: A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, 150 mg C18). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for GC-MS or LC-MS/MS analysis. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.

2. Instrumental Analysis

  • GC-MS/MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17ms).

    • Injection: Pulsed splitless or programmable temperature vaporization (PTV) injection.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.[7]

  • LC-MS/MS Analysis:

    • Column: A reverse-phase C18 or similar column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for organophosphates.

    • Acquisition Mode: Scheduled Selected Reaction Monitoring (SRM) to maximize sensitivity and throughput.[6]

Mandatory Visualization

Experimental Workflow for this compound Residue Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS Analysis LCMS LC-MS/MS Cleanup->LCMS Analysis Quantification Quantification GCMS->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for this compound residue analysis.

Inter-Laboratory Validation Logic

G A Coordinating Laboratory Prepares and Distributes Homogenized Samples B Participating Laboratories Analyze Samples Using a Standardized Method A->B C Data Submission to Coordinating Laboratory B->C D Statistical Analysis of Results (e.g., z-scores, Horwitz Ratio) C->D E Evaluation of Method Performance (Accuracy, Precision, Reproducibility) D->E F Final Report and Method Validation E->F

Caption: Logic of an inter-laboratory validation study.

Signaling Pathway for Method Selection

G Start Start: Need for this compound Analysis Matrix Define Matrix (Food, Water, Soil) Start->Matrix Sensitivity Required Sensitivity (MRLs) Matrix->Sensitivity Equipment Available Equipment Sensitivity->Equipment Decision High Throughput & Sensitivity? Equipment->Decision LCMS Select LC-MS/MS Decision->LCMS Yes GCMS Select GC-MS Decision->GCMS Moderate GCNPD Select GC-NPD (Screening) Decision->GCNPD No

Caption: Decision pathway for selecting an analytical method.

References

Shifting Sands in Nematode Control: A Comparative Environmental Impact Analysis of Isazofos and Modern Nematicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the evolving landscape of nematicidal agents, comparing the legacy organophosphate Isazofos with contemporary alternatives. This report details the environmental persistence, toxicity to non-target organisms, and mechanisms of action, supported by quantitative data and standardized experimental methodologies.

The management of plant-parasitic nematodes, microscopic roundworms that cause significant crop damage worldwide, has long relied on chemical nematicides. For many years, organophosphates like this compound were a cornerstone of this strategy. However, growing concerns over their environmental impact and non-target toxicity have spurred the development of modern nematicides with more favorable safety profiles. This guide provides an objective comparison of the environmental footprint of this compound with that of newer alternatives, including fluopyram, fluensulfone, tioxazafen, and fluazaindolizine, to inform safer and more sustainable agricultural practices.

Executive Summary of Environmental Impact

Modern nematicides generally exhibit a significantly improved environmental and toxicological profile compared to the older organophosphate this compound. This compound is characterized by its high acute toxicity to a broad range of organisms and moderate persistence in the soil. In contrast, newer nematicides tend to be more selective, targeting nematodes with greater specificity and demonstrating lower toxicity to mammals, birds, and beneficial insects. While persistence varies among the modern alternatives, they are often subject to more rigorous regulatory scrutiny, leading to a better understanding of their environmental fate.

Quantitative Comparison of Environmental Fate and Toxicity

The following tables summarize key environmental impact parameters for this compound and a selection of modern nematicides. Data has been compiled from various regulatory assessments and scientific studies.

Table 1: Soil Persistence and Mobility

NematicideChemical ClassAerobic Soil Half-life (DT50) (days)Soil Adsorption Coefficient (Koc) (mL/g)Mobility Classification
This compound Organophosphate2.5 - 48.4[1]91.3 - 385[1]High to Moderate[1]
Fluopyram Pyridinyl ethylbenzamide162 - 746[2]266 - 460[2]Moderate[2]
Fluensulfone Fluoroalkenyl---
Tioxazafen Oxadiazole48 - 303[3]2,996 - 10,318[3]Low to Immobile
Fluazaindolizine Sulfonamide-107 - 192[4]Moderate to Mobile[4]

Table 2: Acute Toxicity to Non-Target Organisms (LD50/LC50)

NematicideMammalian (Rat, oral LD50, mg/kg)Avian (Bobwhite quail, oral LD50, mg/kg)Freshwater Fish (Rainbow trout, 96h LC50, mg/L)Honeybee (Contact, 48h LD50, µ g/bee )
This compound 23.512.10.0030.35
Fluopyram >2000[5]>20000.076>100
Fluensulfone 3631481.1>100[6]
Tioxazafen >5000>22500.49[3]>11.2
Fluazaindolizine >2000>2250>120>100

Note: Lower LD50/LC50 values indicate higher toxicity.

Experimental Protocols

The data presented in this guide are derived from standardized laboratory and field studies, primarily following international guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Half-Life (DT50) Determination: The aerobic and anaerobic transformation of nematicides in soil is typically assessed according to OECD Guideline 307 .[7] This involves incubating the substance in at least three different soil types under controlled laboratory conditions of temperature, moisture, and light. The concentration of the nematicide is measured at various time intervals to determine the time required for 50% of the substance to degrade. Field dissipation studies are also conducted to provide data under real-world agricultural conditions, which can be influenced by factors like climate and soil management practices.[8]

Toxicity Testing on Non-Target Organisms:

  • Acute Oral Toxicity in Mammals (LD50): Determined using protocols such as OECD Guideline 423 .[9] This involves administering the nematicide to rats at various dose levels to determine the lethal dose for 50% of the test population.

  • Avian Acute Oral Toxicity (LD50): Typically follows OECD Guideline 223 , where the substance is administered to a bird species like the bobwhite quail.

  • Fish Acute Toxicity (LC50): Assessed according to OECD Guideline 203 , where fish, such as rainbow trout, are exposed to different concentrations of the nematicide in water for 96 hours to determine the lethal concentration for 50% of the fish.

  • Honeybee Acute Contact Toxicity (LD50): Conducted as per OECD Guideline 214 , where bees are topically exposed to the nematicide to determine the dose that is lethal to 50% of the bees within 48 hours.

Signaling Pathways and Mechanisms of Action

The environmental impact of a nematicide is intrinsically linked to its mode of action and its specificity.

This compound: Acetylcholinesterase Inhibition

This compound, like other organophosphates, acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the proper functioning of the nervous system in both insects and vertebrates. It breaks down the neurotransmitter acetylcholine, terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately death.[10][11] This broad-spectrum activity is responsible for its toxicity to a wide range of non-target organisms.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve Signal Nerve Signal Receptor->Nerve Signal This compound This compound This compound->AChE Inhibits Continuous Nerve Signal Continuous Nerve Signal

Caption: Acetylcholinesterase inhibition by this compound.

Fluopyram: Succinate Dehydrogenase Inhibition

Fluopyram represents a more targeted approach. It acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of nematodes.[12][13] This blockage of the electron transport chain disrupts cellular respiration and energy production (ATP synthesis), leading to paralysis and death of the nematode.[12] The selectivity of fluopyram is attributed to structural differences in the SDH enzyme between nematodes and non-target organisms like mammals and insects.[12]

SDH_Inhibition cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidized to Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons to ATP ATP (Energy) ETC->ATP Drives Synthesis Fluopyram Fluopyram Fluopyram->SDH Inhibits

Caption: Succinate dehydrogenase inhibition by Fluopyram.

Modern Nematicides with Novel Modes of Action

Fluensulfone, tioxazafen, and fluazaindolizine represent a further evolution in nematicide development, with modes of action that are distinct from traditional neurotoxins.

  • Fluensulfone: While the precise molecular target is still under investigation, studies indicate that fluensulfone's mode of action is different from that of anticholinesterases and macrocyclic lactones.[14][15] It causes a progressive and irreversible inhibition of nematode motility, feeding, and development.[16]

  • Tioxazafen: This nematicide has a novel mode of action that disrupts the ribosomal activity of nematodes, interfering with protein synthesis.[3]

  • Fluazaindolizine: The exact mode of action for this sulfonamide nematicide is also described as novel and is currently not fully elucidated.[17]

The development of these nematicides with unique target sites is a crucial strategy to manage nematode resistance and further reduce off-target effects.

Experimental Workflow for Environmental Impact Assessment

The environmental risk assessment for any new nematicide follows a structured workflow to ensure a comprehensive evaluation of its potential impacts.

Experimental_Workflow cluster_lab Laboratory Studies cluster_field Field & Model Studies PhysChem Physicochemical Properties Toxicity Toxicity Testing (LD50/LC50) PhysChem->Toxicity Degradation Degradation Studies (DT50) PhysChem->Degradation EcoTox Ecotoxicology (Non-target organisms) Toxicity->EcoTox Dissipation Field Dissipation Studies Degradation->Dissipation Runoff Runoff & Leaching Models Dissipation->Runoff RiskAssessment Environmental Risk Assessment Runoff->RiskAssessment EcoTox->RiskAssessment Regulatory Regulatory Decision RiskAssessment->Regulatory

Caption: Environmental impact assessment workflow.

Conclusion

The transition from broad-spectrum organophosphate nematicides like this compound to modern, more selective agents marks a significant advancement in agricultural pest management. The data clearly indicates that modern nematicides such as fluopyram, fluensulfone, tioxazafen, and fluazaindolizine offer a substantial reduction in toxicity to non-target organisms and, in many cases, a more favorable environmental fate profile. While challenges such as persistence and the potential for resistance development remain, the ongoing research into novel modes of action provides a pathway toward increasingly sustainable and environmentally compatible nematode control strategies. For researchers and drug development professionals, the focus continues to be on identifying and characterizing highly specific molecular targets in nematodes to design the next generation of even safer and more effective nematicides.

References

Validation of Isazofos as a substrate for specific enzyme studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Isazofos as a potent inhibitor for specific enzyme studies, particularly focusing on its interaction with acetylcholinesterase (AChE). Through a comparative analysis with other organophosphates and an examination of alternative enzyme substrates, this document offers objective data and detailed experimental protocols to support its use in research and development.

Introduction to this compound and Its Mechanism of Action

This compound is an organothiophosphate insecticide and nematicide that functions as an effective inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] Organophosphates, including this compound, exert their neurotoxic effects by irreversibly binding to the serine hydroxyl group within the active site of AChE.[2][3] This covalent modification, known as phosphonylation, inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[4] The resulting overstimulation of cholinergic receptors disrupts nerve impulse transmission, causing a range of physiological effects from muscle twitching to paralysis and, at high doses, death.[4][5]

The primary application of this compound in enzyme studies is not as a substrate to be broken down, but as an inhibitor to study the function and inhibition of esterases, particularly AChE. Its high affinity and irreversible binding make it a valuable tool for investigating the kinetics of enzyme inhibition and for screening potential reactivating agents.

Comparative Analysis: this compound vs. Alternative Organophosphate Inhibitors

While this compound is an effective AChE inhibitor, a variety of other organophosphates are also utilized in enzyme studies. The choice of inhibitor often depends on the specific research question, the target enzyme isoform, and desired kinetic properties. Below is a comparison of this compound with other commonly studied organophosphates.

InhibitorChemical ClassTarget Enzyme(s)Inhibition TypeKey Characteristics
This compound OrganothiophosphateAcetylcholinesterase (AChE)[1]Irreversible[3]Potent inhibitor, used as a pesticide. Requires oxidative metabolism for activation to its toxic form (oxon analog).[1]
Paraoxon OrganophosphateAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)[6]IrreversibleThe active metabolite of parathion. Frequently used in in vitro studies due to its direct inhibitory activity without the need for metabolic activation.[6]
Malathion OrganothiophosphateAcetylcholinesterase (AChE), Carboxylesterases[7]Irreversible (on AChE)Exhibits selective toxicity due to detoxification by carboxylesterases in mammals, which are less active in insects.[7]
Chlorpyrifos OrganothiophosphateAcetylcholinesterase (AChE)IrreversibleWidely used insecticide with extensive research on its neurotoxic effects.
Soman OrganophosphateAcetylcholinesterase (AChE)Irreversible (with rapid "aging")A highly toxic nerve agent. The phosphonylated enzyme undergoes a rapid dealkylation ("aging") that prevents reactivation by oximes.[2]

Alternative Substrates for Measuring Cholinesterase Activity

To study the inhibitory effect of compounds like this compound on AChE, a suitable substrate is required to measure the enzyme's activity. The rate of substrate hydrolysis is monitored in the presence and absence of the inhibitor. The most common substrates are structural analogs of acetylcholine.

SubstrateDescriptionDetection Method
Acetylthiocholine (ATCh) A widely used chromogenic substrate for AChE.[8] The hydrolysis of ATCh by AChE produces thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[7][9]Colorimetric (Ellman's Assay)
Butyrylthiocholine (BTCh) A substrate preferentially hydrolyzed by butyrylcholinesterase (BChE), but also by AChE.[8] It is used in similar colorimetric assays as ATCh to differentiate between the activities of AChE and BChE.[7]Colorimetric (Ellman's Assay)
4-Nitrophenylacetate A substrate for carboxylesterases that can also be used to measure general esterase activity.[7] Its hydrolysis releases 4-nitrophenol, which is yellow and can be quantified spectrophotometrically.Colorimetric

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method

This protocol describes a common method for determining the inhibitory potential of a compound like this compound on AChE activity.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human)

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCh in phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer, DTNB, and ATCh.

    • Control (Uninhibited Enzyme): Phosphate buffer, DTNB, AChE, and solvent (without inhibitor).

    • Test (Inhibited Enzyme): Phosphate buffer, DTNB, AChE, and this compound solution at various concentrations.

  • Incubation:

    • Add the phosphate buffer, DTNB, and either the inhibitor solution or solvent to the respective wells.

    • Add the AChE solution to the control and test wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[9]

  • Initiate Reaction and Measurement:

    • Add the ATCh solution to all wells to start the enzymatic reaction.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per unit time).

    • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the key pathways and processes involved in this compound's mechanism of action and the experimental workflow for its study.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synapse ACh in Synaptic Cleft ACh_vesicle->ACh_synapse Nerve Impulse (Release) ACh_receptor Postsynaptic ACh Receptor ACh_synapse->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis postsynaptic_neuron Postsynaptic Neuron ACh_receptor->postsynaptic_neuron Signal Transmission Choline_Acetate Inactive Products AChE->Choline_Acetate Choline + Acetate This compound This compound (Organophosphate) This compound->AChE Irreversible Binding

Caption: Mechanism of acetylcholinesterase inhibition by this compound at the cholinergic synapse.

Experimental_Workflow start Start reagent_prep Prepare Reagents (AChE, this compound, ATCh, DTNB) start->reagent_prep plate_setup Set up 96-well plate (Blank, Control, Test) reagent_prep->plate_setup pre_incubation Pre-incubate AChE with this compound plate_setup->pre_incubation reaction_start Initiate reaction with ATCh pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement data_analysis Calculate % Inhibition and IC50 value measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro AChE inhibition assay.

Conclusion

This compound serves as a robust and well-characterized tool for the in vitro study of enzyme inhibition, specifically targeting acetylcholinesterase. Its irreversible binding mechanism provides a clear endpoint for inhibition assays. When compared to other organophosphates, the choice of inhibitor will depend on the specific experimental goals, such as the need for metabolic activation or the study of reactivation kinetics. By utilizing standard chromogenic substrates like acetylthiocholine in a well-defined experimental protocol, researchers can reliably quantify the inhibitory potency of this compound and other related compounds. This guide provides the foundational information for researchers, scientists, and drug development professionals to effectively incorporate this compound into their enzyme inhibition studies.

References

Safety Operating Guide

Proper Disposal Procedures for Isazofos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: Isazofos is an obsolete organophosphate insecticide and nematicide considered a hazardous substance.[1][2][3] It is very toxic if inhaled, swallowed, or in contact with skin, and poses a significant threat to aquatic environments.[1] Proper handling and disposal are critical to ensure personnel safety and environmental protection. This material and its container must be disposed of as hazardous waste.[1]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below. This information is essential for understanding its handling, storage, and disposal requirements.

PropertyValueSource(s)
Molecular Formula C₉H₁₇ClN₃O₃PS[2][4][5]
Molecular Weight 313.74 g/mol [2]
Appearance Yellow or amber liquid[2][3]
Density 1.22 g/cm³ at 20 °C[6]
Boiling Point 170 °C at 760 Torr[6]
Melting Point < 25 °C[4][6]
Decomposition Temp. > 200 °C[2]
Primary Hazards Acute Toxicity, Health Hazard, Environmental Hazard[2]

Mandatory Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, all handling and disposal procedures must be conducted while wearing appropriate PPE.[1] Avoid all personal contact, including inhalation.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles and/or a full-face shield.

  • Skin and Body Protection: A chemically resistant lab coat or apron. For larger quantities or spills, full chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must be in conformance with all applicable federal, state, and local regulations.[2] The preferred course of action is to use an alternative, less hazardous chemical.[2]

Step 1: Waste Classification and Segregation
  • Identify and Classify: All forms of this compound waste, including unused or expired product, rinse water (rinsate), contaminated materials (e.g., absorbents, PPE), and empty containers, must be classified as hazardous waste.[1]

  • Segregate: Keep this compound waste separate from all other laboratory waste streams. Use dedicated, clearly labeled, and sealed hazardous waste containers.[7] Suitable containers include lined metal or plastic pails/drums.[1]

  • Labeling: Label the waste container clearly as "Hazardous Waste - this compound" and include the relevant hazard pictograms (e.g., acute toxicity, environmental hazard).

Step 2: Managing Unused or Expired Product
  • Return to Supplier: The most favorable option is to return any unused or expired this compound to the manufacturer or supplier.[2][7]

  • Professional Disposal: If returning the product is not possible, arrange for disposal through a licensed hazardous waste contractor.[7] Do not attempt to dispose of the concentrated product yourself.

Step 3: Decontaminating Empty Containers

Empty containers are still considered hazardous and must never be reused for any other purpose.[8][9]

  • Triple Rinsing: Decontaminate glass, plastic, or metal containers by triple rinsing.[9]

    • Fill the empty container to approximately 10% of its volume with a suitable solvent (e.g., acetone or methanol, check compatibility).

    • Securely cap the container and shake vigorously for at least 30 seconds.

    • Pour the solvent rinsate into a dedicated hazardous waste container.

    • Repeat this process two more times.

  • Container Disposal: After triple rinsing, render the container unusable by puncturing or crushing it. It must still be disposed of as hazardous waste according to institutional and local guidelines.[9]

Step 4: Managing Rinsate and Contaminated Materials
  • Rinsate Collection: All rinsate from the decontamination process is considered hazardous waste and must be collected in a clearly labeled, sealed container.[9] Never pour rinsate down the drain or onto the soil.[8][10]

  • Contaminated Materials: Any materials used to clean up this compound spills (e.g., absorbent pads, vermiculite, contaminated gloves, and other PPE) must be collected and placed in the designated this compound hazardous waste container.[7]

Step 5: Final Disposal
  • Storage: Store all sealed and labeled this compound hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials, particularly oxidizing agents.[1]

  • Transport and Disposal: Arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste. Ensure the company provides a manifest that documents the waste's journey to the final disposal facility. Incineration is a preferred disposal method for expired stock.[9]

Emergency Spill Protocol

In the event of a spill, immediate and safe cleanup is required.

  • Evacuate and Alert: Clear the area of all personnel and alert colleagues and safety officers of the spill.[1]

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Don PPE: Wear the full PPE detailed above before re-entering the area.

  • Contain Spill: Cover the spill with an inert absorbent material such as cat litter, sawdust, or a commercial sorbent.[7]

  • Clean Up: Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.[7][11]

  • Decontaminate Area: Clean the spill surface with detergent and water, collecting the cleaning solution as hazardous waste.

Disposal Workflow Diagram

IsazofosDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type product Unused/Expired Product waste_type->product  Product container Empty Container waste_type->container Container spill Spill / Contaminated Material waste_type->spill Contaminated Material return_supplier Return to Manufacturer / Contact Supplier product->return_supplier triple_rinse Triple Rinse Container container->triple_rinse collect_spill Contain & Collect with Inert Absorbent spill->collect_spill haz_waste Package, Label & Segregate as this compound Hazardous Waste return_supplier->haz_waste If return is not possible collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture and Dispose of Container as HazWaste triple_rinse->puncture_container collect_spill->haz_waste collect_rinsate->haz_waste puncture_container->haz_waste final_disposal Dispose via Licensed Hazardous Waste Contractor haz_waste->final_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.